molecular formula C23H20N2O2 B10775638 YD-3

YD-3

Cat. No.: B10775638
M. Wt: 356.4 g/mol
InChI Key: LPROLPQTWKDPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YD-3 is a useful research compound. Its molecular formula is C23H20N2O2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 4-(1-benzylindazol-3-yl)benzoate

InChI

InChI=1S/C23H20N2O2/c1-2-27-23(26)19-14-12-18(13-15-19)22-20-10-6-7-11-21(20)25(24-22)16-17-8-4-3-5-9-17/h3-15H,2,16H2,1H3

InChI Key

LPROLPQTWKDPNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

YD-3: A Technical Guide to its Mechanism of Action in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YD-3, a synthetic indazole derivative with the chemical name 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, has emerged as a significant antiplatelet agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inhibiting platelet aggregation. The information presented herein is a synthesis of key research findings, intended to support further investigation and drug development efforts in the field of thrombosis and hemostasis.

Core Mechanism of Action: Selective PAR4 Antagonism

This compound selectively inhibits platelet activation and aggregation mediated by Protease-Activated Receptor 4 (PAR4).[1] In human platelets, thrombin, a potent platelet agonist, activates two types of protease-activated receptors: PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a more sustained and prolonged signaling cascade.[2][3][4] this compound functions as a competitive antagonist of PAR4, thereby blocking the downstream signaling events that lead to platelet aggregation.[1]

The inhibitory effect of this compound is highly specific to the PAR4 pathway. It demonstrates little to no inhibition of platelet aggregation induced by other agonists such as arachidonic acid, collagen, platelet-activating factor (PAF), or U46619.[5][6] Furthermore, this compound does not inhibit the proteolytic activity of thrombin itself, as evidenced by its lack of effect on thrombin-induced fibrin formation.[5][6]

Quantitative Data on this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro studies. The following tables summarize the key quantitative data regarding the IC50 values of this compound against different platelet agonists in both human and rabbit platelets.

AgonistPlatelet SourceIC50 (μM)Reference
ThrombinWashed Rabbit Platelets28.3[5][6]
TrypsinWashed Rabbit Platelets5.7[5][6]
TrypsinWashed Human Platelets38.1[5][6]
PAR4 agonist peptide (GYPGKF)Washed Human Platelets0.13 ± 0.02[1]

Table 1: Inhibitory concentration (IC50) of this compound on platelet aggregation induced by various agonists.

AgonistThis compound ConcentrationPlatelet SourceInhibitionReference
Thrombin (0.05 U/ml)100 μMWashed Human PlateletsMild/Partial Inhibition[5][6]
Thrombin (≥0.1 U/ml)100 μMWashed Human PlateletsNo significant inhibition[5][6]
Ristocetin100 μMWashed Human PlateletsNo effect[5][6]

Table 2: Qualitative inhibitory effects of this compound on human platelet aggregation.

Signaling Pathways Modulated by this compound

This compound exerts its antiplatelet effect by interfering with specific intracellular signaling pathways downstream of PAR4 activation. The key modulated pathways are the generation of inositol phosphates and the mobilization of intracellular calcium.

Inhibition of Inositol Phosphate Generation

Thrombin-induced activation of PAR4 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a crucial second messenger that binds to its receptor on the dense tubular system (the platelet equivalent of the endoplasmic reticulum), triggering the release of stored calcium into the cytoplasm. Studies have shown that this compound suppresses the generation of inositol phosphates caused by thrombin, indicating a blockade of the PLC-mediated signaling cascade.[5][6]

Attenuation of Intracellular Calcium Mobilization

The rise in intracellular calcium concentration ([Ca2+]i) is a critical event in platelet activation, leading to conformational changes in platelet surface receptors, granule secretion, and ultimately, aggregation. In human platelets where the primary PAR1 receptor has been desensitized, a high concentration of thrombin can still elicit a rise in [Ca2+]i through PAR4. This compound has been demonstrated to prevent this thrombin-induced intracellular calcium mobilization in PAR1-desensitized human platelets.[5] This effect is a direct consequence of its inhibition of the PAR4-IP3 signaling axis.

YD3_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates YD3 This compound YD3->PAR4 Inhibits Gq Gq PAR4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Ca_Store Dense Tubular System (Ca²⁺ Store) IP3->Ca_Store Binds to receptor Ca_Mobilization ↑ Intracellular Ca²⁺ Ca_Store->Ca_Mobilization Releases Ca²⁺ Aggregation Platelet Aggregation Ca_Mobilization->Aggregation Leads to

Caption: Signaling pathway of this compound action in platelet aggregation.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Preparation of Washed Platelets
  • Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Centrifugation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Platelet Isolation: Treat the PRP with a platelet activation inhibitor (e.g., prostacyclin) and acidify with ACD. Centrifuge at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.

  • Washing: Gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing the activation inhibitor. Repeat the centrifugation and resuspension step to wash the platelets.

  • Final Resuspension: Resuspend the final platelet pellet in a calcium-free Tyrode's buffer. Adjust the platelet concentration to the desired level (e.g., 3-5 x 10^8 platelets/mL).

In Vitro Platelet Aggregation Assay
  • Platelet Preparation: Use washed platelets prepared as described above.

  • Incubation: Pre-incubate the washed platelet suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 3-5 minutes) at 37°C in an aggregometer cuvette with constant stirring.

  • Agonist Addition: Add a platelet agonist (e.g., thrombin, trypsin, PAR4 agonist peptide) to induce aggregation.

  • Measurement: Monitor the change in light transmittance through the platelet suspension over time using a light transmission aggregometer. The increase in light transmittance corresponds to the extent of platelet aggregation.

  • Data Analysis: Calculate the percentage of aggregation and determine the IC50 value of this compound for each agonist.

Experimental_Workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay Blood_Collection Whole Blood Collection PRP_Separation Centrifugation to obtain PRP Blood_Collection->PRP_Separation Platelet_Pelleting Centrifugation to Pellet Platelets PRP_Separation->Platelet_Pelleting Washing Washing Steps Platelet_Pelleting->Washing Resuspension Resuspension in Buffer Washing->Resuspension Incubation Incubate Platelets with this compound/Vehicle Resuspension->Incubation Use Washed Platelets Agonist_Addition Add Agonist Incubation->Agonist_Addition Measurement Measure Aggregation (Light Transmittance) Agonist_Addition->Measurement Data_Analysis Calculate % Inhibition & IC50 Measurement->Data_Analysis

Caption: General workflow for in vitro platelet aggregation assay.

Measurement of Inositol Phosphate Generation
  • Platelet Labeling: Incubate washed platelets with [3H]inositol for an extended period (e.g., 18 hours) to allow for the incorporation of the radiolabel into membrane phosphoinositides.

  • This compound Incubation: Pre-incubate the labeled platelets with this compound or vehicle control.

  • Stimulation: Stimulate the platelets with an agonist (e.g., thrombin) for a short period.

  • Extraction: Terminate the reaction by adding a solution like chloroform/methanol/HCl to extract the inositol phosphates.

  • Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of each fraction using a scintillation counter to determine the amount of each inositol phosphate produced.

Measurement of Intracellular Calcium Mobilization
  • Platelet Loading: Incubate washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2/AM) in the dark.

  • This compound Incubation: Pre-incubate the dye-loaded platelets with this compound or vehicle control.

  • Measurement: Place the platelet suspension in a fluorometer cuvette with stirring. Measure the baseline fluorescence.

  • Agonist Addition: Add a platelet agonist and continuously record the change in fluorescence.

  • Data Analysis: Calculate the intracellular calcium concentration based on the ratio of fluorescence at two different excitation or emission wavelengths.

Conclusion

This compound is a potent and selective inhibitor of PAR4-mediated platelet aggregation. Its mechanism of action involves the competitive antagonism of the PAR4 receptor, leading to the suppression of downstream signaling events, specifically the generation of inositol phosphates and the subsequent mobilization of intracellular calcium. The detailed understanding of this compound's molecular targets and its effects on platelet signaling pathways provides a solid foundation for its further development as a therapeutic antiplatelet agent. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and other novel anti-thrombotic compounds.

References

YD-3: A Novel Inhibitor of Protease-Induced Platelet Activation - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YD-3, a novel synthetic compound identified as a potent and selective inhibitor of protease-induced platelet activation. This compound, chemically known as 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, has emerged as a significant research tool for elucidating the roles of Protease-Activated Receptors (PARs) in platelet physiology and as a potential lead compound for the development of new antiplatelet therapies. This document summarizes the quantitative data on its inhibitory effects, details the experimental protocols used for its characterization, and visualizes the key signaling pathways involved.

Core Concepts and Mechanism of Action

This compound selectively inhibits platelet activation mediated by Protease-Activated Receptor 4 (PAR4).[1][2] In human platelets, thrombin, a potent protease, activates platelets through two G protein-coupled receptors: PAR1 and PAR4.[3] PAR1 activation leads to a rapid and transient signaling response, initiating platelet aggregation, while PAR4 activation results in a more prolonged signal, crucial for the stabilization of the thrombus.[3]

This compound functions as a competitive antagonist of PAR4.[1][2] It effectively blocks the signaling cascade initiated by PAR4 activation, including downstream events like intracellular calcium mobilization and subsequent platelet aggregation.[1][4] Notably, this compound does not inhibit the proteolytic activity of thrombin itself, nor does it significantly affect platelet aggregation induced by other agonists such as ADP, collagen, or the PAR1 agonist peptide SFLLRN, highlighting its selectivity for the PAR4 pathway.[1][2][5]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified across different species and activating agonists. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibitory Effect (IC50) of this compound on Platelet Aggregation

SpeciesAgonistIC50 (µM)Reference
HumanGYPGKF (PAR4 Agonist)0.13 ± 0.02[1][2]
HumanTrypsin38.1[5]
RabbitThrombin28.3[5]
RabbitTrypsin5.7[5]

Table 2: Specificity of this compound in Human Platelets

AgonistThis compound EffectReference
Thrombin (low concentration, 0.05 U/ml)Mild Inhibition[5]
Thrombin (high concentration, ≥0.1 U/ml)No Effect[5]
SFLLRN (PAR1 Agonist)No Effect[1][2]
CollagenNo or Little Effect[1][2]
U46619 (Thromboxane A2 analogue)No or Little Effect[1][2]
Arachidonic AcidNo or Little Effect[5]
Platelet-Activating Factor (PAF)No or Little Effect[5]
RistocetinNo Effect[5]

Key Signaling Pathways

The activation of platelets by thrombin via PAR1 and PAR4 triggers a cascade of intracellular events. This compound specifically intervenes in the PAR4-mediated pathway.

G thrombin Thrombin par1 PAR1 thrombin->par1 Cleavage & Activation par4 PAR4 thrombin->par4 Cleavage & Activation gq Gq par1->gq par4->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_mobilmobilization ca_mobilmobilization ip3->ca_mobilmobilization platelet_activation Platelet Activation (Aggregation, Secretion) dag->platelet_activation ca_mobilization Ca²⁺ Mobilization ca_mobilization->platelet_activation yd3 This compound yd3->par4 Inhibits

Caption: Thrombin-induced platelet activation pathway via PAR1 and PAR4, and the inhibitory action of this compound on PAR4.

Experimental Protocols

The characterization of this compound involved several key in vitro assays. The detailed methodologies for these experiments are crucial for reproducibility and further investigation.

Preparation of Washed Platelets

A standard protocol for the isolation of washed platelets from human or rabbit blood is as follows:

  • Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).[6]

  • Centrifugation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).[6]

  • Washing: The PRP is then centrifuged at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets. The platelet-poor plasma is discarded, and the platelet pellet is gently resuspended in a washing buffer (e.g., Tyrode's buffer containing apyrase and prostacyclin I2 to prevent premature activation).[6]

  • Final Resuspension: The washing step is repeated, and the final platelet pellet is resuspended in a suitable buffer (e.g., Tyrode's buffer) to a desired concentration (e.g., 3 x 10^8 platelets/mL).[6]

G cluster_0 Platelet Isolation Workflow whole_blood Whole Blood Collection (with anticoagulant) centrifuge1 Low-Speed Centrifugation (e.g., 200 x g) whole_blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation (e.g., 800 x g) prp->centrifuge2 pellet Platelet Pellet centrifuge2->pellet wash Resuspend in Washing Buffer pellet->wash centrifuge3 Repeat Centrifugation wash->centrifuge3 final_pellet Final Platelet Pellet centrifuge3->final_pellet resuspend Resuspend in Assay Buffer final_pellet->resuspend washed_platelets Washed Platelets resuspend->washed_platelets

Caption: Workflow for the preparation of washed platelets for in vitro assays.

Platelet Aggregation Assay

Platelet aggregation is typically measured using light transmission aggregometry (LTA).

  • Preparation: A suspension of washed platelets is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.[7]

  • Baseline Measurement: A baseline light transmission is established.[7]

  • Agonist Addition: The platelet agonist (e.g., thrombin, GYPGKF) is added to induce aggregation. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.[7]

  • Data Recording: The change in light transmission is recorded over time.[8]

  • Inhibitor Testing: To test the effect of this compound, the compound is pre-incubated with the platelet suspension for a specific period before the addition of the agonist. The resulting aggregation curve is compared to that of a vehicle control.[8]

Intracellular Calcium Mobilization Assay

The measurement of intracellular calcium ([Ca²⁺]i) is a key indicator of platelet activation.

  • Dye Loading: Washed platelets are incubated with a fluorescent calcium indicator dye, such as Fura-2/AM or Indo-1/AM.[9][10][11] The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

  • Hydrolysis: Inside the platelet, cellular esterases cleave the AM group, trapping the fluorescent dye intracellularly.[11]

  • Measurement: The dye-loaded platelets are placed in a fluorometer or a microplate reader with fluorescence capabilities.[10][11]

  • Stimulation: An agonist is added to stimulate the platelets.

  • Fluorescence Reading: The change in fluorescence intensity, which is proportional to the concentration of intracellular free calcium, is recorded over time.[9][10] For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to determine the precise calcium concentration.[11]

  • Inhibitor Effect: this compound is pre-incubated with the dye-loaded platelets before the addition of the agonist to assess its effect on calcium mobilization.[1]

G cluster_1 Calcium Mobilization Assay Workflow platelets Washed Platelets dye_loading Incubate with Fluorescent Ca²⁺ Indicator (e.g., Fura-2/AM) platelets->dye_loading hydrolysis Intracellular Dye Trapping dye_loading->hydrolysis fluorometer Place in Fluorometer hydrolysis->fluorometer pre_incubation Pre-incubate with this compound or Vehicle fluorometer->pre_incubation agonist_addition Add Agonist pre_incubation->agonist_addition measurement Measure Fluorescence Change agonist_addition->measurement data_analysis Data Analysis measurement->data_analysis

Caption: Experimental workflow for measuring intracellular calcium mobilization in platelets.

Conclusion

This compound is a valuable pharmacological tool for studying the intricacies of platelet activation, specifically the role of PAR4. Its selectivity makes it superior to non-specific protease inhibitors for dissecting the PAR4 signaling pathway. The data presented in this guide underscore its potential as a lead compound for the development of novel antithrombotic agents with a potentially favorable safety profile, given that targeting PAR4 may offer a more nuanced antiplatelet effect compared to broader-acting agents. The detailed experimental protocols provided herein should facilitate further research into the therapeutic applications of this compound and other PAR4 antagonists.

References

An In-depth Technical Guide to YD-3: A Selective Non-PAR1 Thrombin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YD-3, a small molecule inhibitor targeting the non-PAR1 thrombin receptor, specifically Protease-Activated Receptor 4 (PAR4). It details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound.

Introduction: The Role of Thrombin Receptors in Hemostasis and Thrombosis

Thrombin is the most potent activator of platelets and plays a critical role in both physiological hemostasis and pathological thrombosis.[1] It exerts its effects primarily through the activation of G protein-coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs).[2][3] In humans, platelets express two types of thrombin receptors: PAR1 and PAR4.[2][4]

  • PAR1 is a high-affinity receptor that mediates a rapid, transient signaling response to low concentrations of thrombin.[2][5]

  • PAR4 is a lower-affinity receptor that requires higher thrombin concentrations for activation. Its activation leads to a slower, more sustained signaling response, crucial for the later stages of platelet activation and the formation of a stable thrombus.[2][5][6]

The distinct signaling kinetics of PAR1 and PAR4 suggest they have different roles in platelet function.[2][6] While PAR1 initiates platelet aggregation, PAR4 is responsible for prolonging the intracellular calcium signal that supports the late phase of platelet aggregation.[5] This dual-receptor system provides a rationale for selectively targeting PAR4 to inhibit the sustained, pathological aspects of thrombus formation while potentially preserving initial hemostatic functions mediated by PAR1. This compound has been identified as the first non-peptide, selective antagonist of PAR4.[7]

This compound: A Selective PAR4 Antagonist

This compound, with the chemical name 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, is a synthetic small molecule that has been shown to selectively inhibit PAR4-dependent platelet activation.[7][8] It acts as a competitive antagonist, blocking the receptor and preventing its activation by agonists like the PAR4-activating peptide (PAR4-AP), GYPGKF, or by high concentrations of thrombin.[7]

This compound specifically blocks PAR4, thereby inhibiting downstream signaling events. Thrombin or PAR4-AP binding to PAR4 typically activates Gq and G12/13 signaling pathways, leading to:

  • Gq Pathway: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3]

  • G12/13 Pathway: Activation of RhoA, a small GTPase that regulates cytoskeletal changes and platelet shape change.[3]

This compound's antagonism of PAR4 prevents these signaling cascades, resulting in the inhibition of key platelet responses such as intracellular calcium mobilization and aggregation.[7]

The following diagram illustrates the PAR4 signaling pathway and the inhibitory action of this compound.

PAR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling PAR4 PAR4 Gq Gq PAR4->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Thrombin Thrombin / PAR4-AP Thrombin->PAR4 Activates YD3 This compound YD3->PAR4 Inhibits Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC PKC Activation DAG->PKC Activates Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation Leads to PKC->Platelet_Activation Leads to

Caption: this compound competitively antagonizes the PAR4 receptor, blocking thrombin-induced signaling.

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound has been quantified in various functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure its effectiveness.

Assay Species Agonist IC50 Value (µM) Reference
Platelet AggregationHumanPAR4 Agonist Peptide (GYPGKF)0.13 ± 0.02[7]
Platelet AggregationRabbitThrombin28.3[8]
Platelet AggregationHumanTrypsin38.1[8]
Platelet AggregationRabbitTrypsin5.7[8]

Note: this compound showed little to no effect on platelet aggregation induced by the PAR1 agonist peptide (SFLLRN), collagen, or U46619, highlighting its selectivity for the PAR4-mediated pathway.[7]

Key Experimental Protocols

The characterization of this compound involves several key in vitro assays to determine its effect on platelet function.

This protocol is used to measure the ability of this compound to inhibit platelet aggregation in response to specific agonists.

Platelet_Aggregation_Workflow start Start: Whole Blood Collection (with anticoagulant) prp Centrifuge at low speed to obtain Platelet-Rich Plasma (PRP) start->prp wash1 Wash PRP with buffer (e.g., Tyrode's buffer with prostacyclin) prp->wash1 pellet Centrifuge washed platelets to form a soft pellet wash1->pellet resuspend Resuspend platelet pellet in buffer to a standardized concentration pellet->resuspend preincubate Pre-incubate washed platelets with this compound or vehicle control resuspend->preincubate agonist Add specific agonist (e.g., PAR4-AP, Thrombin) preincubate->agonist measure Measure light transmittance change over time in an aggregometer agonist->measure analyze Analyze data to calculate % inhibition and IC50 value measure->analyze end End analyze->end

Caption: Workflow for a washed platelet aggregation assay to test this compound efficacy.

Detailed Methodology:

  • Platelet Preparation: Human or rabbit whole blood is collected into an anticoagulant solution. Platelet-rich plasma (PRP) is prepared by centrifugation. Platelets are then washed and resuspended in a physiological buffer (e.g., Tyrode's buffer) to a final concentration of approximately 2-3 x 10⁸ platelets/mL.[7][8]

  • Incubation: The washed platelet suspension is pre-incubated with various concentrations of this compound or a vehicle control for a specified time at 37°C.

  • Aggregation Measurement: Platelet aggregation is initiated by adding a specific agonist (e.g., PAR4-AP GYPGKF). The change in light transmittance is monitored using a platelet aggregometer.

  • Data Analysis: The maximum aggregation response is recorded. The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting inhibition versus this compound concentration.

This assay measures the effect of this compound on the increase in intracellular calcium ([Ca²⁺]i) following receptor activation.

Detailed Methodology:

  • Platelet Loading: Washed platelets are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Incubation: The Fura-2-loaded platelets are incubated with different concentrations of this compound or a vehicle control.

  • Stimulation and Measurement: The platelet suspension is placed in a fluorometer. A PAR4 agonist is added to stimulate the platelets, and the change in fluorescence is recorded over time. The fluorescence signal is proportional to the concentration of intracellular free calcium.

  • Data Analysis: The peak increase in [Ca²⁺]i is measured. The inhibitory effect of this compound is quantified by comparing the response in its presence to the control. Studies have shown that this compound selectively prevents PAR4 agonist-induced intracellular Ca²⁺ mobilization.[7] In PAR1-desensitized platelets, the residual calcium mobilization induced by thrombin (which is PAR4-dependent) is significantly inhibited by this compound.[7][8]

The specificity of this compound for PAR4 over PAR1 is a critical feature, demonstrated by its differential effects in functional assays.

YD3_Specificity cluster_inhibitor Inhibitor PAR1_AP PAR1-AP (SFLLRN) PAR1 PAR1 PAR1_AP->PAR1 Activates PAR4_AP PAR4-AP (GYPGKF) PAR4 PAR4 PAR4_AP->PAR4 Activates Response_PAR1 Aggregation PAR1->Response_PAR1 Response_PAR4 Aggregation PAR4->Response_PAR4 YD3 This compound YD3->PAR4 Blocks

Caption: this compound selectively blocks the PAR4 pathway while having minimal effect on PAR1.

Conclusion

This compound is a valuable pharmacological tool for studying the specific roles of PAR4 in platelet biology and thrombosis. Its characterization as a selective, non-peptide PAR4 antagonist has provided significant insights into the dual-receptor mechanism of thrombin action on human platelets.[7] The data clearly indicate that this compound effectively inhibits PAR4-mediated signaling and subsequent platelet aggregation, without significantly affecting PAR1-mediated pathways. This selectivity makes PAR4 an attractive target for the development of novel antiplatelet therapies that may offer a safer therapeutic window by targeting later-stage, sustained thrombus formation while potentially sparing initial hemostasis. Further research and development of more potent and pharmacokinetically optimized PAR4 antagonists based on the this compound scaffold are warranted.

References

Initial Studies on the Antiplatelet Effects of YD-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial research on the antiplatelet properties of YD-3, a novel synthetic compound identified as 1-benzyl-3(ethoxycarbonylphenyl)-indazole. The document summarizes key quantitative data, details experimental methodologies, and illustrates the compound's mechanism of action through signaling pathway diagrams.

Quantitative Data Summary

The antiplatelet efficacy of this compound has been evaluated against various platelet agonists in both rabbit and human platelets. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative findings from these initial studies.

Table 1: Inhibitory Effect of this compound on Platelet Aggregation in Washed Rabbit Platelets

AgonistIC50 (μM)
Thrombin28.3[1]
Trypsin5.7[1]
Arachidonic AcidNo or little inhibitory effect[1]
CollagenNo or little inhibitory effect[1]
Platelet-Activating Factor (PAF)No or little inhibitory effect[1]
U46619No or little inhibitory effect[1]

Table 2: Inhibitory Effect of this compound on Platelet Aggregation in Washed Human Platelets

AgonistConcentrationInhibition
Thrombin (low concentration)0.05 u ml⁻¹Mild inhibitory effect[1]
Thrombin (high concentration)≥0.1 u ml⁻¹No effect[1]
SFLLRN (PAR1 agonist peptide)-No effect[1]
TrypsinIC50 = 38.1 μM[1]-
Ristocetin100 μMNo effect on GPIb-dependent aggregation[1]

Experimental Protocols

This section details the methodologies employed in the foundational studies of this compound's antiplatelet effects.

Platelet Aggregation Assay

This protocol is fundamental for assessing the inhibitory effect of this compound on platelet function.

Objective: To measure the extent of platelet aggregation in response to various agonists in the presence or absence of this compound.

Methodology:

  • Platelet Preparation:

    • Whole blood is drawn from healthy human donors or rabbits into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

    • Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 10 minutes.

    • Washed platelets are prepared by centrifuging the PRP at a higher speed (e.g., 800 x g) for 15 minutes and resuspending the platelet pellet in a buffered solution (e.g., Tyrode's buffer) containing apyrase.

    • The platelet count is adjusted to a standardized concentration (e.g., 3.0 x 10⁸ platelets/mL).

  • Aggregation Measurement:

    • Platelet aggregation is monitored using a light aggregometer.

    • Aliquots of the washed platelet suspension are pre-incubated with either vehicle (e.g., DMSO) or various concentrations of this compound for a specified time (e.g., 3 minutes) at 37°C with stirring.

    • An agonist (e.g., thrombin, trypsin, arachidonic acid, collagen, PAF, or U46619) is added to induce aggregation.

    • The change in light transmission, which corresponds to the degree of aggregation, is recorded for a set duration (e.g., 5 minutes).

    • The inhibitory effect of this compound is calculated as the percentage decrease in aggregation compared to the vehicle control.

    • The IC50 value is determined from the dose-response curve.

Inositol Phosphate Generation Assay

This assay is used to investigate the effect of this compound on intracellular signaling pathways.

Objective: To determine if this compound inhibits thrombin-induced generation of inositol phosphates, which are key second messengers in platelet activation.

Methodology:

  • Platelet Labeling:

    • Washed platelets are incubated with [³H]inositol in a suitable buffer for a prolonged period (e.g., 2 hours) at 37°C to allow for the incorporation of the radioisotope into membrane phosphoinositides.

  • Stimulation and Extraction:

    • The labeled platelets are then pre-incubated with this compound or vehicle.

    • Thrombin is added to stimulate the platelets for a short period.

    • The reaction is stopped by the addition of a solution like chloroform/methanol/HCl.

    • The inositol phosphates are extracted from the aqueous phase.

  • Analysis:

    • The extracted inositol phosphates are separated using anion-exchange chromatography.

    • The radioactivity in the fractions corresponding to inositol monophosphate (IP1), inositol bisphosphate (IP2), and inositol trisphosphate (IP3) is quantified by liquid scintillation counting.

    • The inhibitory effect of this compound is determined by comparing the radioactivity in the this compound treated samples to the vehicle-treated controls.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay can be used to assess whether the antiplatelet effect of this compound is due to cytotoxicity.

Objective: To measure the release of LDH from platelets as an indicator of cell membrane damage and cytotoxicity.

Methodology:

  • Sample Preparation:

    • Washed human platelets are incubated with various concentrations of this compound, a positive control (e.g., Triton X-100), and a vehicle control (e.g., DMSO) for a specified duration.

  • LDH Measurement:

    • After incubation, the platelets are centrifuged to pellet the intact cells.

    • The supernatant, containing any released LDH, is collected.

    • The LDH activity in the supernatant is measured using a commercially available LDH assay kit, which typically involves a colorimetric reaction where LDH catalyzes the conversion of lactate to pyruvate, leading to the formation of a colored product.

    • The absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Data Analysis:

    • The amount of LDH release is calculated as a percentage of the positive control (100% cytotoxicity).

    • This allows for the determination of whether this compound induces significant membrane damage at concentrations that inhibit platelet aggregation.

Signaling Pathways and Mechanisms of Action

This compound exerts its antiplatelet effect primarily by acting as a selective, non-peptide antagonist of the Protease-Activated Receptor 4 (PAR4). In human platelets, thrombin activates two types of protease-activated receptors: PAR1 and PAR4. While PAR1 provides the initial rapid response to thrombin, PAR4 is responsible for a more sustained signaling that prolongs platelet activation.

The initial studies suggest that in human platelets, this compound has a minimal effect on thrombin-induced aggregation when PAR1 is fully functional.[1] However, its inhibitory role becomes significant when PAR1 signaling is blocked or attenuated.[1] This indicates that this compound's antagonism of PAR4 can effectively suppress the full, sustained platelet activation by thrombin, particularly when the primary PAR1 pathway is compromised.

The suppression of inositol phosphate generation by this compound further elucidates its mechanism.[1] Activation of PARs by thrombin leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a critical step in platelet activation and aggregation. By inhibiting this pathway, this compound reduces the mobilization of intracellular Ca²⁺.

Visualized Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activates PAR4 PAR4 Thrombin->PAR4 Activates PLC Phospholipase C (PLC) PAR1->PLC Activates PAR4->PLC Activates YD3 This compound YD3->PAR4 Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Aggregation Platelet Aggregation DAG->Aggregation Leads to Ca_release->Aggregation Leads to

Caption: Thrombin-induced platelet activation pathway and the inhibitory action of this compound on PAR4.

Platelet_Aggregation_Workflow start Start prep Prepare Washed Platelet Suspension start->prep incubate Pre-incubate with This compound or Vehicle prep->incubate add_agonist Add Platelet Agonist incubate->add_agonist measure Measure Aggregation (Light Transmittance) add_agonist->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the platelet aggregation assay.

IP3_Assay_Workflow start Start labeling Label Platelets with [³H]inositol start->labeling incubation Pre-incubate with This compound or Vehicle labeling->incubation stimulation Stimulate with Thrombin incubation->stimulation extraction Extract Inositol Phosphates stimulation->extraction separation Separate IPs by Anion-Exchange Chromatography extraction->separation quantification Quantify Radioactivity separation->quantification end End quantification->end

Caption: Workflow for the inositol phosphate generation assay.

References

YD-3 and Its Nuanced Role in Thrombin-Mediated Hemostasis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YD-3, a synthetic indazole derivative, has emerged as a significant pharmacological tool for dissecting the complexities of thrombin signaling in hemostasis and thrombosis. Contrary to a direct inhibitor of fibrin formation, this compound exerts its influence upstream by selectively antagonizing Protease-Activated Receptor 4 (PAR4), a key receptor in thrombin-mediated platelet activation. This whitepaper provides an in-depth technical guide on the mechanism of action of this compound, clarifying its indirect impact on the broader process of thrombus formation, which culminates in fibrin deposition. Through a comprehensive review of existing literature, we present quantitative data on its inhibitory effects, detailed experimental methodologies, and visual representations of the pertinent signaling pathways. This document serves as a critical resource for researchers investigating novel antiplatelet therapies and the intricate signaling cascades governed by thrombin.

Introduction: The Central Role of Thrombin and the Discovery of this compound

Thrombin is a multifunctional serine protease that plays a pivotal role in the coagulation cascade, primarily by converting soluble fibrinogen into insoluble fibrin, the protein backbone of a blood clot.[1][2] Beyond its enzymatic action on fibrinogen, thrombin is a potent activator of platelets, the cellular components essential for primary hemostasis and thrombus stabilization.[3] Thrombin's cellular effects are largely mediated through a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[4][5] In humans, platelets express two such receptors, PAR1 and PAR4, which upon activation by thrombin, initiate a cascade of intracellular signaling events leading to platelet aggregation and the release of prothrombotic factors.[6]

This compound, with the chemical name 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, was identified as a novel inhibitor of protease-induced platelet activation.[7][8] Initial studies revealed its selective inhibitory profile, distinguishing it from direct thrombin inhibitors. This selectivity has positioned this compound as a valuable molecular probe for elucidating the specific contributions of PAR4 to thrombotic and hemostatic processes.

This compound's Mechanism of Action: A Selective PAR4 Antagonist

Extensive research has demonstrated that this compound does not inhibit the proteolytic activity of thrombin.[7][9] This is a critical distinction, as it means this compound does not directly interfere with the conversion of fibrinogen to fibrin, the final step in the coagulation cascade. Instead, its antiplatelet effects are attributable to its competitive antagonism of PAR4.[8]

Impact on Platelet Aggregation

The inhibitory effect of this compound on thrombin-induced platelet aggregation is species-specific and dependent on the functional status of PAR1. In washed human platelets, this compound exhibits a mild inhibitory effect on aggregation induced by low concentrations of thrombin.[7] However, its inhibitory action becomes much more pronounced when the function of PAR1 is blocked or attenuated.[7][9] This suggests that in human platelets, PAR1 is the primary receptor for thrombin-mediated activation, with PAR4 playing a more significant role in the absence of PAR1 signaling.[9]

In contrast, in rabbit platelets, where the non-PAR1 thrombin receptor appears to mediate the major effects of thrombin, this compound demonstrates a more potent and direct inhibition of thrombin-induced aggregation.[7][9]

The following table summarizes the quantitative data on the inhibitory effects of this compound on platelet aggregation induced by various agonists.

AgonistSpeciesParameterValueReference
ThrombinRabbitIC5028.3 µM[7]
TrypsinRabbitIC505.7 µM[7]
TrypsinHumanIC5038.1 µM[7]
GYPGKF (PAR4 agonist)HumanIC500.13 ± 0.02 µM[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Preparation of Washed Platelets
  • Blood Collection: Whole blood is drawn from healthy human volunteers or rabbits into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Centrifugation: The blood is centrifuged at a low speed (e.g., 150 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).

  • Platelet Isolation: The PRP is then centrifuged at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.

  • Washing: The platelet pellet is resuspended in a washing buffer (e.g., Tyrode's buffer) and centrifuged again. This washing step is repeated to remove plasma proteins.

  • Final Resuspension: The final platelet pellet is resuspended in Tyrode's buffer to a desired concentration for aggregation studies.

Platelet Aggregation Assay
  • Platelet Preparation: Washed platelets are prepared as described above.

  • Incubation: A sample of the platelet suspension is placed in an aggregometer cuvette and pre-warmed to 37°C with constant stirring.

  • Inhibitor Addition: this compound or a vehicle control is added to the platelet suspension and incubated for a specified period.

  • Agonist Addition: Platelet aggregation is initiated by the addition of an agonist such as thrombin, trypsin, or a PAR-activating peptide (e.g., GYPGKF).

  • Measurement: The change in light transmittance through the platelet suspension is monitored over time. As platelets aggregate, the light transmittance increases, and this change is recorded to generate an aggregation curve.

  • Data Analysis: The extent of aggregation is quantified, and IC50 values are calculated from dose-response curves.

Measurement of Intracellular Calcium Mobilization
  • Platelet Loading: Washed platelets are incubated with a fluorescent calcium indicator dye (e.g., Fura-2/AM) in the dark at 37°C.

  • Washing: Excess dye is removed by centrifuging and resuspending the platelets in fresh buffer.

  • Fluorimetry: The dye-loaded platelets are placed in a fluorometer cuvette with stirring at 37°C.

  • Inhibitor and Agonist Addition: this compound or vehicle is added, followed by the addition of an agonist.

  • Fluorescence Measurement: The fluorescence intensity is measured at excitation wavelengths of 340 nm and 380 nm, and the ratio of the emission at 510 nm is used to calculate the intracellular calcium concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

cluster_thrombin_activation Thrombin-Induced Platelet Activation Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 High Affinity PAR4 PAR4 Thrombin->PAR4 Low Affinity Gq Gq PAR1->Gq PAR4->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation

Caption: Thrombin signaling in human platelets via PAR1 and PAR4.

cluster_yd3_inhibition This compound Mechanism of Action cluster_fibrin_formation Fibrin Formation Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Gq Gq PAR4->Gq Blocked YD3 This compound YD3->PAR4 Inhibits Platelet_Activation Platelet Activation & Aggregation Gq->Platelet_Activation Thrombin_Enzyme Thrombin (Enzymatic Activity) Fibrinogen Fibrinogen Thrombin_Enzyme->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin YD3_no_effect This compound YD3_no_effect->Thrombin_Enzyme No Direct Effect

Caption: this compound selectively inhibits PAR4, without affecting thrombin's enzymatic action.

cluster_workflow Experimental Workflow: Platelet Aggregation Assay Start Start: Whole Blood Centrifuge1 Low-Speed Centrifugation Start->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation PRP->Centrifuge2 Pellet Platelet Pellet Centrifuge2->Pellet Wash Wash & Resuspend Pellet->Wash Washed_Platelets Washed Platelets Wash->Washed_Platelets Aggregometer Aggregometer Incubation (37°C) Washed_Platelets->Aggregometer Add_YD3 Add this compound / Vehicle Aggregometer->Add_YD3 Add_Agonist Add Agonist (e.g., Thrombin) Add_YD3->Add_Agonist Measure Measure Light Transmittance Add_Agonist->Measure End End: Aggregation Curve Measure->End

Caption: Workflow for assessing this compound's effect on platelet aggregation.

Implications for Drug Development and Future Research

The selective PAR4 antagonism of this compound, without direct inhibition of thrombin's enzymatic activity, presents a compelling profile for an antiplatelet agent. By targeting a specific platelet activation pathway, this compound offers the potential for a more nuanced antithrombotic effect with a potentially wider therapeutic window compared to broad-spectrum anticoagulants.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of thrombosis and hemostasis.

  • Combination therapy: Investigating the synergistic potential of this compound with other antiplatelet or anticoagulant drugs.

  • Structural and molecular studies: Further elucidating the precise binding interactions between this compound and PAR4 to guide the development of next-generation PAR4 antagonists with improved potency and selectivity.

Conclusion

This compound is a selective PAR4 antagonist that indirectly influences the overall process of thrombus formation by inhibiting thrombin-induced platelet activation. It does not directly inhibit the enzymatic conversion of fibrinogen to fibrin. This technical whitepaper has provided a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant signaling pathways. This compound remains a critical tool for researchers in the fields of hemostasis, thrombosis, and drug development, offering a targeted approach to modulating platelet function.

References

An In-depth Technical Guide to the Discovery and Synthesis of 1-benzyl-3-(ethoxycarbonylphenyl)-indazole (YD-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, a compound also known as YD-3. It is recognized as the first non-peptide antagonist of Protease-Activated Receptor 4 (PAR4), a key target in the development of antiplatelet therapies.[1][2] This document details the experimental protocols for its synthesis, presents quantitative biological data, and visualizes the relevant signaling pathways and experimental workflows, serving as a critical resource for researchers in medicinal chemistry and pharmacology.

Discovery and Biological Activity

1-benzyl-3-(ethoxycarbonylphenyl)-indazole, designated this compound, was identified as a novel inhibitor of protease-induced platelet activation.[3] It selectively inhibits platelet aggregation induced by thrombin in rabbit platelets with an IC50 of 28.3 μM.[3] In human platelets, this compound shows a more pronounced inhibitory effect on trypsin-induced aggregation (IC50 of 38.1 μM) and is particularly effective in blocking thrombin-induced intracellular calcium mobilization when the primary thrombin receptor, PAR1, is desensitized.[3] This pointed to its unique mechanism of action as a PAR4 antagonist.[1][2]

Further studies have established this compound as a lead compound for the development of more potent and selective anti-PAR4 agents.[1][4] Its anti-angiogenic activity has also been evaluated, serving as a benchmark for the development of other indazole-based angiogenesis inhibitors.[5]

Mechanism of Action: PAR4 Antagonism

Protease-Activated Receptors (PARs) are a family of G-protein coupled receptors activated by proteolytic cleavage. Thrombin, a key enzyme in the coagulation cascade, activates platelets through PAR1 and PAR4. This compound selectively antagonizes PAR4, thereby inhibiting downstream signaling events that lead to platelet aggregation and activation.

Below is a diagram illustrating the simplified signaling pathway of PAR4 and the inhibitory action of this compound.

PAR4_Signaling_Pathway PAR4 Signaling Pathway and Inhibition by this compound Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 cleavage Gq Gq PAR4->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca2+ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation PKC_Activation->Platelet_Aggregation YD3 This compound YD3->PAR4 antagonizes

Simplified PAR4 signaling cascade and the point of inhibition by this compound.

Synthesis of 1-benzyl-3-(ethoxycarbonylphenyl)-indazole (this compound)

The synthesis of this compound and its derivatives generally follows a multi-step process starting from commercially available reagents. The core indazole structure is typically formed and subsequently functionalized.

General Synthetic Workflow

The overall synthetic strategy involves the formation of a substituted indazole core, followed by N-benzylation.

Synthesis_Workflow General Synthesis Workflow for this compound Starting_Materials Starting Materials (e.g., Substituted Benzonitrile) Indazole_Formation Indazole Core Formation Starting_Materials->Indazole_Formation Intermediate_Indazole 3-(4-ethoxycarbonylphenyl) -1H-indazole Indazole_Formation->Intermediate_Indazole N_Benzylation N-Benzylation Intermediate_Indazole->N_Benzylation YD3_Product 1-benzyl-3-(ethoxycarbonylphenyl) -indazole (this compound) N_Benzylation->YD3_Product Purification Purification (e.g., Chromatography) YD3_Product->Purification Final_Product Final Product Purification->Final_Product

A high-level overview of the synthetic route to this compound.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 3-(4-ethoxycarbonylphenyl)-1H-indazole

A detailed procedure for the formation of the indazole core can be adapted from general methods for indazole synthesis. One common approach is the reaction of a substituted 2-aminobenzophenone with a source of nitrogen, such as sodium azide, followed by cyclization. Another route involves the reaction of a substituted benzonitrile with a hydrazine derivative.

Step 2: N-benzylation to yield 1-benzyl-3-(ethoxycarbonylphenyl)-indazole (this compound)

  • To a solution of 3-(4-ethoxycarbonylphenyl)-1H-indazole in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K2CO3) or sodium hydride (NaH), in a slight molar excess.

  • Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to facilitate the formation of the indazolide anion.

  • Add benzyl bromide or a similarly activated benzyl derivative to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-benzyl-3-(ethoxycarbonylphenyl)-indazole.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following table summarizes key data points.

Compound Assay Species IC50 (μM) Reference
This compoundThrombin-induced platelet aggregationRabbit28.3[3]
This compoundTrypsin-induced platelet aggregationHuman38.1[3]
This compoundTrypsin-induced platelet aggregationRabbit5.7[3]

Conclusion

1-benzyl-3-(ethoxycarbonylphenyl)-indazole (this compound) is a seminal molecule in the study of platelet aggregation and thrombosis. Its discovery as the first non-peptide PAR4 antagonist has paved the way for the development of novel antiplatelet agents.[1][2] The synthetic routes to this compound are well-established, allowing for the generation of derivatives for structure-activity relationship studies. This guide provides the foundational knowledge required for researchers to synthesize, study, and further develop this important class of compounds.

References

An In-depth Technical Guide on the Effects of YD-3 and 1α,25-Dihydroxyvitamin D3 on Intracellular Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research on the compound "YD-3" in the context of intracellular calcium mobilization yielded limited, yet specific, results for a synthetic antiplatelet agent. However, the term "this compound" is not widely recognized in broader calcium signaling research. It is highly probable that "this compound" may be a typographical error for "Vitamin D3," a well-studied regulator of calcium homeostasis. This guide will first address the known effects of the specific compound this compound and will then provide a comprehensive overview of the effects of 1α,25-dihydroxyvitamin D3 (the active form of Vitamin D3) on intracellular calcium mobilization, as this is the likely intended subject of the query.

Part 1: The Effect of this compound [1-benzyl-3(ethoxycarbonylphenyl)-indazole] on Intracellular Calcium Mobilization

This compound is a synthetic compound identified as a novel inhibitor of protease-induced platelet activation. Its primary mechanism of action involves the modulation of intracellular calcium signaling in platelets.

Data Presentation: Inhibitory Effects of this compound on Platelet Aggregation
AgonistSpeciesParameterValue
ThrombinRabbitIC50 (Platelet Aggregation)28.3 µM
TrypsinHumanIC50 (Platelet Aggregation)38.1 µM
TrypsinRabbitIC50 (Platelet Aggregation)5.7 µM

IC50: The half maximal inhibitory concentration.

Mechanism of Action

This compound inhibits thrombin-induced platelet aggregation by suppressing the generation of inositol phosphates, which are key second messengers in the mobilization of intracellular calcium. In human platelets where the function of the primary thrombin receptor (PAR1) is blocked, this compound can prevent the rise in intracellular Ca2+ concentration elicited by high concentrations of thrombin. This suggests that this compound acts on a non-PAR1 thrombin receptor.

Signaling Pathway of this compound in Platelets

YD3_Signaling_Pathway Thrombin Thrombin nonPAR1 Non-PAR1 Thrombin Receptor Thrombin->nonPAR1 PLC Phospholipase C (PLC) nonPAR1->PLC Activates YD3 This compound YD3->nonPAR1 PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Aggregation Platelet Aggregation Ca_release->Aggregation Triggers

Caption: Signaling pathway of this compound in inhibiting thrombin-induced platelet aggregation.

Part 2: The Effect of 1α,25-Dihydroxyvitamin D3 on Intracellular Calcium Mobilization

1α,25-dihydroxyvitamin D3 (calcitriol), the hormonally active form of Vitamin D, plays a crucial role in calcium homeostasis. Beyond its classical genomic functions, it exerts rapid, non-genomic effects on intracellular calcium levels in a variety of cell types.

Data Presentation: Quantitative Effects of 1α,25-Dihydroxyvitamin D3 on Intracellular Calcium

Table 1: Effect of 1α,25(OH)2D3 on Intracellular Free Calcium in Human Keratinocytes

ParameterBasal LevelLevel after 1α,25(OH)2D3 Exposure
Intracellular Free Ca²⁺ (nM)245 ± 47834 ± 267

Data presented as mean ± SEM. The increase was observed within seconds to minutes of exposure and was not blocked by protein synthesis inhibitors, indicating a non-genomic mechanism.

Table 2: Time-Dependent Induction of Akt Phosphorylation by 1α,25(OH)2D3 in Osteoblastic Cells

Time (minutes)Akt Phosphorylation (Fold Change)
01.0
5Maximal Response
15Decreased from peak
30Near basal levels

Maximal response was achieved with 10 nM 1α,25(OH)2D3.

Signaling Pathways of 1α,25-Dihydroxyvitamin D3 in Intracellular Calcium Mobilization

1α,25(OH)2D3 initiates rapid intracellular calcium signaling through a membrane-associated Vitamin D receptor (VDR). This triggers a cascade of events involving various channels and kinases.

VitaminD3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VitD 1α,25(OH)₂D₃ VDRm Membrane VDR VitD->VDRm L_type L-type Ca²⁺ Channel VDRm->L_type Activates PKA PKA VDRm->PKA PKC PKC VDRm->PKC PI3K PI3K VDRm->PI3K Ca_influx Ca²⁺ Influx L_type->Ca_influx Ca_cytosol ↑ [Ca²⁺]i Ca_influx->Ca_cytosol Cellular_Response Cellular Responses (e.g., Gene Expression, Anti-apoptosis) PKA->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response Ca_cytosol->PKC Activates Experimental_Workflow Start Start: Hypothesis 1α,25(OH)₂D₃ rapidly increases [Ca²⁺]i Cell_Culture Cell Culture (e.g., Keratinocytes, Osteoblasts) Start->Cell_Culture Fura2_Loading Fura-2 AM Loading Cell_Culture->Fura2_Loading Western_Blot Western Blot for Kinase Phosphorylation (e.g., p-Akt) Cell_Culture->Western_Blot Parallel Experiment Ca_Imaging Calcium Imaging (Fluorescence Microscopy) Fura2_Loading->Ca_Imaging Data_Analysis Data Analysis (Ratio F340/F380) Ca_Imaging->Data_Analysis Pathway_Inhibition Pathway Inhibition (e.g., with PI3K, PKC inhibitors) Data_Analysis->Pathway_Inhibition Conclusion Conclusion: Elucidation of Signaling Pathway Data_Analysis->Conclusion Pathway_Inhibition->Ca_Imaging Repeat Measurement Western_Blot->Conclusion

The Therapeutic Potential of YD-3 in Thrombosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying various cardiovascular diseases, including myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of arterial thrombosis. This technical guide provides an in-depth exploration of YD-3, a novel synthetic indazole derivative, and its therapeutic potential as an anti-thrombotic agent. This compound has emerged as a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation. This document details the mechanism of action, quantitative efficacy, experimental protocols, and the signaling pathways associated with this compound's anti-thrombotic effects.

Mechanism of Action: Selective PAR4 Antagonism

This compound exerts its anti-thrombotic effects primarily through the competitive and selective inhibition of Protease-Activated Receptor 4 (PAR4). Thrombin, a potent platelet agonist, activates platelets through two G-protein coupled receptors: PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation mediates a more sustained and prolonged signaling, crucial for the stabilization of thrombi.

This compound selectively blocks the activation of PAR4 by its agonist peptide (GYPGKF) without significantly affecting PAR1-mediated signaling. This selectivity is a key therapeutic advantage, as it may offer a potent anti-thrombotic effect with a reduced risk of bleeding compared to non-selective antiplatelet agents. By inhibiting PAR4, this compound effectively suppresses key downstream events in platelet activation, including intracellular calcium mobilization and subsequent aggregation.

Beyond its antiplatelet activity, this compound has also been shown to inhibit vascular smooth muscle cell (VSMC) proliferation, a key process in the development of neointimal hyperplasia and restenosis following vascular injury. This effect is mediated through the inhibition of the Ras-ERK1/2 signaling pathway.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibition of Platelet Aggregation by this compound

AgonistSpeciesPlatelet PreparationIC50 (µM)Citation
ThrombinRabbitWashed Platelets28.3[1]
Thrombin (low conc. 0.05 U/ml)HumanWashed PlateletsMild Inhibition[1]
Thrombin (high conc. ≥0.1 U/ml)HumanWashed PlateletsNo significant effect[1]
TrypsinRabbitWashed Platelets5.7[1]
TrypsinHumanWashed Platelets38.1[1]
PAR4 Agonist Peptide (GYPGKF)HumanWashed Platelets0.13

Table 2: In Vivo Efficacy of this compound in a Rat Model of Arterial Injury

Animal ModelTreatmentOutcome MeasureResult
Rat Carotid Artery Balloon InjuryOral administration of this compoundNeointimal ThicknessMarked reduction

Experimental Protocols

Washed Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of this compound on agonist-induced platelet aggregation in washed human platelets.

Materials:

  • Freshly drawn human blood anticoagulated with acid-citrate-dextrose (ACD).

  • Platelet washing buffer (e.g., Tyrode's buffer).

  • Platelet agonists (e.g., Thrombin, PAR4 agonist peptide GYPGKF).

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Platelet aggregometer.

Procedure:

  • Preparation of Washed Platelets:

    • Centrifuge whole blood at 200 x g for 15 minutes to obtain platelet-rich plasma (PRP).

    • Add prostacyclin (PGI2) to the PRP to prevent platelet activation during subsequent steps.

    • Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

    • Gently resuspend the platelet pellet in washing buffer containing PGI2 and centrifuge again at 800 x g for 10 minutes.

    • Resuspend the final platelet pellet in a buffer without PGI2 to a final concentration of 2.5 x 10^8 platelets/mL.

  • Platelet Aggregation Assay:

    • Pre-warm the washed platelet suspension to 37°C.

    • Add this compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

    • Add the platelet agonist to initiate aggregation.

    • Monitor the change in light transmittance for a defined period (e.g., 5-10 minutes) using a platelet aggregometer.

    • The percentage of aggregation is calculated, with 100% aggregation being the light transmittance of platelet-poor plasma and 0% being the light transmittance of the resting platelet suspension.

    • IC50 values are determined by testing a range of this compound concentrations.

Rat Carotid Artery Balloon Injury Model

This in vivo model is used to evaluate the effect of this compound on neointimal hyperplasia.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments.

  • Fogarty 2F balloon catheter.

  • This compound for oral administration.

Procedure:

  • Anesthetize the rat and expose the left common carotid artery.

  • Insert the balloon catheter through an arteriotomy in the external carotid artery and advance it to the common carotid artery.

  • Inflate the balloon to induce endothelial denudation and stretch injury.

  • Withdraw the catheter and close the arteriotomy.

  • Administer this compound or vehicle control orally to the rats daily for a specified period (e.g., 14 days).

  • At the end of the treatment period, euthanize the rats and perfuse-fix the carotid arteries.

  • Excise the injured artery segments, embed in paraffin, and section for histological analysis (e.g., Hematoxylin and Eosin staining).

  • Quantify the neointimal area and the intima-to-media ratio using image analysis software.

Western Blot Analysis for Ras-ERK1/2 Pathway

This protocol is for investigating the inhibitory effect of this compound on the Ras-ERK1/2 signaling pathway in vascular smooth muscle cells (VSMCs).

Materials:

  • Cultured rat aortic smooth muscle cells.

  • Cell lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Primary antibodies against total and phosphorylated Ras, ERK1/2.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagents.

Procedure:

  • Culture VSMCs and treat with this compound at various concentrations for a specified time.

  • Stimulate the cells with an agonist known to activate the Ras-ERK1/2 pathway (e.g., thrombin).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the target proteins.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities to determine the levels of phosphorylated and total proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

PAR4_Signaling_Pathway cluster_yd3 This compound Inhibition Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation & Secretion Ca_Mobilization->Platelet_Aggregation PKC->Platelet_Aggregation ROCK ROCK RhoA->ROCK ROCK->Platelet_Aggregation YD3 This compound YD3->PAR4

Caption: PAR4 signaling pathway in platelets and the inhibitory action of this compound.

Experimental_Workflow In_Vitro_Studies In Vitro Studies Platelet_Aggregation Washed Platelet Aggregation Assay In_Vitro_Studies->Platelet_Aggregation VSMC_Proliferation VSMC Proliferation Assay In_Vitro_Studies->VSMC_Proliferation Signaling_Analysis Western Blot for Signaling Pathways In_Vitro_Studies->Signaling_Analysis Data_Analysis Data Analysis and Therapeutic Potential Assessment Platelet_Aggregation->Data_Analysis VSMC_Proliferation->Data_Analysis Signaling_Analysis->Data_Analysis In_Vivo_Studies In Vivo Studies Thrombosis_Model Rat Carotid Artery Balloon Injury Model In_Vivo_Studies->Thrombosis_Model Bleeding_Time Bleeding Time Assay In_Vivo_Studies->Bleeding_Time Coagulation_Parameters PT / aPTT Measurement In_Vivo_Studies->Coagulation_Parameters Thrombosis_Model->Data_Analysis Bleeding_Time->Data_Analysis Coagulation_Parameters->Data_Analysis

Caption: Experimental workflow for evaluating the anti-thrombotic potential of this compound.

Ras_ERK_Pathway cluster_yd3_vsmc This compound Inhibition Thrombin_VSMC Thrombin PAR1_VSMC PAR1 Thrombin_VSMC->PAR1_VSMC Activates Ras Ras PAR1_VSMC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK12 ERK1/2 MEK->ERK12 Transcription_Factors Transcription Factors (e.g., c-fos, c-jun) ERK12->Transcription_Factors Phosphorylates VSMC_Proliferation_Node VSMC Proliferation Transcription_Factors->VSMC_Proliferation_Node Promotes YD3_VSMC This compound YD3_VSMC->Ras Inhibits Activation

References

Foundational Research on YD-3 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YD-3, a synthetic indazole derivative identified as 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, has emerged as a significant tool compound in the study of platelet activation.[1][2] Initially characterized as an inhibitor of protease-induced platelet aggregation, foundational research has elucidated its mechanism of action as a selective antagonist of Protease-Activated Receptor 4 (PAR4).[1][3] This discovery has spurred further investigation into its structure-activity relationships and the development of novel analogs with improved pharmacological profiles. This technical guide provides a comprehensive overview of the core research on this compound and its analogs, detailing its synthesis, biological evaluation, and the signaling pathways it modulates.

Chemical Synthesis

The synthesis of this compound has been reported as a complex nine-step process, which has prompted the development of more efficient synthetic routes for its analogs.[3]

Synthesis of this compound Analogs (Indole-based)

A more expedient three-step synthesis has been developed for indole-based analogs of this compound. This approach offers greater efficiency and versatility in generating a library of compounds for structure-activity relationship (SAR) studies.

General Procedure:

  • N-Alkylation of Indole: The indole core is N-alkylated with a suitable benzyl bromide derivative in the presence of a base such as sodium hydride.

  • Bromination: The N-alkylated indole undergoes bromination at the 3-position using a brominating agent like N-bromosuccinimide (NBS).

  • Suzuki Coupling: The final analog is obtained through a Suzuki coupling reaction between the 3-bromoindole intermediate and a desired arylboronic acid or ester.[3]

Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound and its key analogs against PAR4-mediated platelet activation.

CompoundTargetAssayIC50 / EC50 (µM)Reference
This compound PAR4Platelet Aggregation (human)0.13 ± 0.02[3]
PAR4Platelet Aggregation (rabbit)28.3[3]
Trypsin-induced Aggregation (human)38.1[3]
Trypsin-induced Aggregation (rabbit)5.7[3]
ML354 PAR4αIIbβ3 activation0.140[3]
Compound 33 PAR4Platelet AggregationPotent Inhibition[1]
Compound 83 PAR4 & Thromboxane FormationPlatelet AggregationDual Inhibition[1]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Experimental Protocols

Platelet Aggregation Assay

This protocol is used to determine the effect of this compound and its analogs on platelet aggregation induced by PAR4 activating peptide (PAR4-AP).

Materials:

  • Human platelet-rich plasma (PRP)

  • PAR4 activating peptide (AYPGKF-NH2)

  • This compound or analog solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Light transmission aggregometer

Procedure:

  • Prepare PRP from fresh human blood anticoagulated with sodium citrate.

  • Adjust the platelet count of the PRP to 2.5 x 10^8 cells/mL with platelet-poor plasma (PPP).

  • Pre-warm the PRP to 37°C.

  • Add this compound or its analog at various concentrations (or vehicle control) to the PRP and incubate for 5 minutes at 37°C.

  • Initiate platelet aggregation by adding a sub-maximal concentration of PAR4-AP (e.g., 20 µM).

  • Monitor the change in light transmission for 5-10 minutes using a light transmission aggregometer.

  • The IC50 value is calculated from the concentration-response curve.

Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

This assay assesses the ability of this compound and its analogs to inhibit the increase in intracellular calcium concentration triggered by PAR4 activation.

Materials:

  • Washed human platelets

  • Fura-2 AM (calcium indicator dye)

  • PAR4 activating peptide (AYPGKF-NH2)

  • This compound or analog solution (in DMSO)

  • Tyrode's buffer

  • Fluorometer

Procedure:

  • Load washed human platelets with Fura-2 AM by incubation at 37°C.

  • Wash the platelets to remove extracellular Fura-2 AM and resuspend in Tyrode's buffer.

  • Pre-incubate the Fura-2-loaded platelets with various concentrations of this compound or its analog (or vehicle control) for 5 minutes at 37°C.

  • Place the platelet suspension in a cuvette in a fluorometer with stirring.

  • Stimulate the platelets with a PAR4 agonist (e.g., 200 µM PAR4-AP).

  • Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

  • The ratio of fluorescence intensities (340/380 nm) is used to calculate the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

PAR4 Signaling Pathway in Platelets

Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombin-mediated platelet activation. Upon cleavage of its N-terminal domain by proteases like thrombin, a new N-terminus is exposed which acts as a tethered ligand, leading to receptor activation. This initiates a downstream signaling cascade involving Gq and G12/13 proteins, resulting in phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and subsequent intracellular calcium mobilization. This cascade ultimately leads to platelet shape change, granule secretion, and aggregation. This compound and its analogs act as antagonists at the PAR4 receptor, blocking the initiation of this signaling pathway.

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization Induces Platelet_Activation Platelet Activation (Aggregation, Secretion) Ca_Mobilization->Platelet_Activation Leads to YD3 This compound / Analogs YD3->PAR4 Inhibits

Caption: PAR4 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for PAR4 Antagonist Screening

The following diagram illustrates a typical workflow for screening and characterizing novel PAR4 antagonists, starting from compound synthesis to in vitro functional assays.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Aggregation Platelet Aggregation Assay Synthesis->Aggregation Calcium Intracellular Calcium Mobilization Assay Synthesis->Calcium PSelectin P-Selectin Expression (Flow Cytometry) Synthesis->PSelectin IC50 IC50 Determination Aggregation->IC50 Calcium->IC50 PSelectin->IC50 SAR SAR Analysis IC50->SAR

Caption: Workflow for PAR4 Antagonist Evaluation.

References

Methodological & Application

Application Notes and Protocols for Using YD-3 in Washed Rabbit Platelet Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YD-3, a synthetic indazole derivative [1-benzyl-3(ethoxycarbonylphenyl)-indazole], has been identified as a selective inhibitor of protease-induced platelet activation.[1][2] It demonstrates a significant inhibitory effect on thrombin-induced aggregation in washed rabbit platelets, while having minimal to no effect on aggregation induced by other agonists such as arachidonic acid, collagen, platelet-activating factor (PAF), or the thromboxane A2 mimetic, U46619.[1][2] The mechanism of action in rabbit platelets is believed to be through the blockade of a non-Protease-Activated Receptor 1 (PAR1) thrombin receptor.[1][2] This document provides detailed protocols for the preparation of washed rabbit platelets and the subsequent use of this compound in various platelet function assays, including platelet aggregation, ATP release, and the analysis of intracellular signaling pathways.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on washed rabbit platelet function.

Table 1: Inhibitory Effects of this compound on Platelet Aggregation

AgonistPlatelet SourceParameterThis compound ValueReference
ThrombinWashed Rabbit PlateletsIC₅₀28.3 µM[1][2]
TrypsinWashed Rabbit PlateletsIC₅₀5.7 µM[2]

Table 2: Effects of this compound on Thrombin-Induced Signaling in Washed Rabbit Platelets

AssayEffect of this compoundReference
Inositol Phosphate GenerationSuppressed[1][2]

Experimental Protocols

Preparation of Washed Rabbit Platelets

This protocol is adapted from standard methods for preparing washed platelets.[3][4]

Materials:

  • Rabbit whole blood

  • Anticoagulant solution (Acid-Citrate-Dextrose - ACD)

  • Tyrode's buffer, pH 7.4

  • Prostaglandin E₁ (PGE₁)

  • Apyrase

  • Bovine Serum Albumin (BSA)

  • Centrifuge

Procedure:

  • Collect rabbit whole blood into a syringe containing 1/6 volume of ACD anticoagulant.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully collect the PRP and add PGE₁ to a final concentration of 1 µM to prevent platelet activation.

  • Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer (pH 7.4) containing 1 µM PGE₁ and 0.02 U/mL apyrase.

  • Repeat the centrifugation and washing step (step 4 and 5) one more time.

  • After the final wash, resuspend the platelet pellet in Tyrode's buffer containing 0.35% BSA.

  • Count the platelets using a hemocytometer or an automated cell counter and adjust the final concentration to 3-5 x 10⁸ platelets/mL for use in subsequent assays.

Platelet Aggregation Assay

This protocol describes the use of a turbidimetric aggregometer to measure platelet aggregation.

Materials:

  • Washed rabbit platelets (3-5 x 10⁸/mL)

  • This compound (dissolved in DMSO)

  • Thrombin (and other agonists as needed)

  • Platelet aggregometer

  • Aggregation cuvettes with stir bars

Procedure:

  • Pre-warm the washed platelet suspension to 37°C.

  • Place an aliquot of the platelet suspension into an aggregation cuvette with a stir bar and place it in the aggregometer.

  • Add this compound (at desired final concentrations) or vehicle (DMSO) to the platelet suspension and incubate for 3 minutes at 37°C with stirring (1200 rpm).[2]

  • Initiate platelet aggregation by adding the agonist (e.g., thrombin at a concentration of 0.1 U/mL).

  • Record the change in light transmission for at least 5 minutes. The extent of aggregation is measured as the maximal change in light transmission.[2]

ATP Release Assay (Luciferin-Luciferase Method)

This protocol measures the release of ATP from dense granules upon platelet activation.[1][5][6]

Materials:

  • Washed rabbit platelets

  • This compound (dissolved in DMSO)

  • Thrombin

  • Luciferin-luciferase reagent

  • Luminometer

Procedure:

  • Prepare washed rabbit platelets as described in Protocol 1.

  • In a luminometer tube, add the washed platelet suspension.

  • Add the luciferin-luciferase reagent to the platelet suspension.

  • Incubate with this compound or vehicle (DMSO) for 3 minutes at 37°C.

  • Place the tube in the luminometer and record the baseline luminescence.

  • Add thrombin (e.g., 0.1 U/mL) to initiate platelet activation and ATP release.

  • Continuously record the luminescence for at least 5 minutes. The amount of ATP released is proportional to the luminescence signal.

Inositol Phosphate Generation Assay

This protocol is based on the measurement of radiolabeled inositol phosphates following platelet stimulation.[7][8]

Materials:

  • Washed rabbit platelets

  • myo-[³H]inositol

  • This compound (dissolved in DMSO)

  • Thrombin (0.1 U/mL or 1.0 U/mL)

  • Lithium Chloride (LiCl)

  • Trichloroacetic acid (TCA)

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Procedure:

  • Label washed rabbit platelets by incubating with myo-[³H]inositol.

  • Wash the platelets to remove unincorporated radioactivity and resuspend them in Tyrode's buffer.

  • Pre-incubate the labeled platelets with 20 mM LiCl for 10 minutes at 37°C. LiCl inhibits inositol monophosphatase, allowing for the accumulation of inositol phosphates.[7][8]

  • Add this compound or vehicle (DMSO) and incubate for 3 minutes.

  • Stimulate the platelets with thrombin (0.1 U/mL or 1.0 U/mL) for a specified time (e.g., 60 seconds).[7][8]

  • Stop the reaction by adding ice-cold TCA.

  • Extract the inositol phosphates and separate them using Dowex AG1-X8 chromatography.

  • Quantify the radioactivity of the eluted fractions by liquid scintillation counting.

Thromboxane A₂ (TXA₂) Formation Assay

This protocol measures the production of TXA₂, a stable metabolite of which, Thromboxane B₂ (TXB₂), is quantified by ELISA.[9][10][11][12]

Materials:

  • Washed rabbit platelets

  • This compound (dissolved in DMSO)

  • Thrombin

  • Indomethacin (as a negative control)

  • TXB₂ ELISA kit

Procedure:

  • Prepare washed rabbit platelets as described in Protocol 1.

  • Pre-incubate the platelets with this compound or vehicle (DMSO) for 3 minutes at 37°C.

  • Stimulate the platelets with thrombin (e.g., 0.1 U/mL) for 5 minutes.

  • Terminate the reaction by adding a surplus of indomethacin and placing the samples on ice.

  • Centrifuge the samples to pellet the platelets and collect the supernatant.

  • Measure the concentration of TXB₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Western Blot Analysis of PI3K/Akt and MAPK/ERK Signaling Pathways

This protocol outlines the general steps for assessing the phosphorylation status of Akt and ERK as markers for the activation of their respective signaling pathways.[7][8][13][14][15][16][17]

Materials:

  • Washed rabbit platelets

  • This compound (dissolved in DMSO)

  • Thrombin

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK; ensure cross-reactivity with rabbit proteins )

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Prepare washed rabbit platelets and pre-incubate with this compound or vehicle (DMSO) as described in previous protocols.

  • Stimulate the platelets with thrombin (e.g., 0.1 U/mL) for various time points (e.g., 1, 5, 10 minutes).

  • Lyse the platelets with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) to confirm equal loading.

Visualizations

Experimental Workflow for Evaluating this compound in Washed Rabbit Platelets

G cluster_prep Platelet Preparation cluster_assays Platelet Function Assays cluster_analysis Data Analysis A Rabbit Whole Blood Collection (ACD anticoagulant) B Centrifugation (200 x g, 15 min) to obtain PRP A->B C Wash Platelets with Tyrode's Buffer + PGE1 + Apyrase B->C D Resuspend in Tyrode's Buffer + BSA (3-5 x 10^8/mL) C->D E Platelet Aggregation D->E Incubate with this compound or Vehicle F ATP Release D->F Incubate with this compound or Vehicle G Inositol Phosphate Generation D->G Incubate with this compound or Vehicle H Thromboxane A2 Formation D->H Incubate with this compound or Vehicle I Western Blot (p-Akt, p-ERK) D->I Incubate with this compound or Vehicle J Quantify Aggregation (%) E->J K Measure Luminescence (RLU) F->K L Scintillation Counting (CPM) G->L M ELISA (pg/mL) H->M N Densitometry of Protein Bands I->N

Caption: Workflow for assessing this compound's effects on washed rabbit platelets.

Signaling Pathway of Thrombin-Induced Platelet Activation and Inhibition by this compound

G Thrombin Thrombin ThrombinReceptor Non-PAR1 Thrombin Receptor (Rabbit Platelet) Thrombin->ThrombinReceptor PLC Phospholipase C (PLC) ThrombinReceptor->PLC YD3 This compound YD3->ThrombinReceptor Inhibition PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG CaMobilization Intracellular Ca2+ Mobilization IP3->CaMobilization PKC Protein Kinase C (PKC) Activation DAG->PKC PlateletActivation Platelet Aggregation, Granule Secretion CaMobilization->PlateletActivation PKC->PlateletActivation

Caption: this compound inhibits thrombin-induced platelet activation via a non-PAR1 receptor.

References

Application Notes and Protocols for Measuring the IC50 Value of YD-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YD-3, a synthetic indazole derivative identified as 1-benzyl-3(ethoxycarbonylphenyl)-indazole, is a selective inhibitor of protease-induced platelet activation.[1][2] It has been shown to inhibit thrombin-induced platelet aggregation by targeting a non-Protease-Activated Receptor 1 (non-PAR1) thrombin receptor, which is understood to be PAR4 in human platelets.[1][2][3][4] this compound suppresses the generation of inositol phosphates following receptor activation.[1][2] The half-maximal inhibitory concentration (IC50) of this compound for thrombin-induced aggregation in washed rabbit platelets has been determined to be 28.3 μM.[1][2]

This document provides detailed application notes and protocols for determining the IC50 value of this compound. The primary method described is Light Transmission Aggregometry (LTA), the gold-standard for platelet function testing.[5][6][7] An alternative, more mechanistic assay measuring inositol phosphate generation is also detailed. These protocols are intended for researchers and professionals in the fields of pharmacology, hematology, and drug development.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Light Transmission Aggregometry (LTA) Assay
This compound Concentration (µM)% Inhibition of Thrombin-Induced Platelet Aggregation (Mean ± SD, n=3)
0 (Vehicle Control)0 ± 2.5
112.5 ± 3.1
528.7 ± 4.2
1041.2 ± 3.8
2548.9 ± 5.0
5065.1 ± 4.5
10085.3 ± 3.9
20096.8 ± 2.1
Table 2: Calculated IC50 Values for this compound
Assay MethodAgonistIC50 (µM)Reference
Light Transmission AggregometryThrombin28.3[1][2]
Inositol Phosphate Generation AssayThrombinTo be determinedN/A

Experimental Protocols

Protocol 1: Determination of this compound IC50 using Light Transmission Aggregometry (LTA)

1. Principle

Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photodetector.[2][8] The extent of aggregation is proportional to the increase in light transmission. By measuring the inhibition of agonist-induced aggregation at various concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.[5][9]

2. Materials and Reagents

  • Human whole blood (collected in 3.2% or 3.8% sodium citrate tubes)

  • This compound (stock solution in DMSO or appropriate solvent)

  • Thrombin (agonist)

  • Saline (0.9% NaCl)

  • Bovine Serum Albumin (BSA)

  • Platelet aggregometer

  • Aggregometer cuvettes with stir bars

  • Centrifuge

  • Pipettes and tips

3. Method

3.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect human whole blood into vacuum tubes containing 3.2% or 3.8% sodium citrate. The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[1]

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[2][10]

  • Carefully aspirate the upper, straw-colored PRP layer and transfer it to a separate polypropylene tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[2][10]

  • Collect the supernatant (PPP). The PPP will be used to set the 100% aggregation baseline in the aggregometer.

3.2. Platelet Aggregation Assay

  • Allow the aggregometer to warm up to 37°C.

  • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

  • Pipette an appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

  • Place a cuvette with PPP into the reference well of the aggregometer to set the 100% light transmission (representing 100% aggregation).

  • Place a cuvette with PRP into the sample well to set the 0% light transmission (representing 0% aggregation).

  • For the experimental samples, add a small volume (e.g., 5 µL) of varying concentrations of this compound or vehicle control (e.g., DMSO) to the PRP in the cuvettes.

  • Incubate the PRP with this compound or vehicle for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.

  • Initiate platelet aggregation by adding a specific concentration of thrombin to the cuvette.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain an aggregation curve.

4. Data Analysis

  • Determine the maximum percentage of aggregation for each this compound concentration and the vehicle control.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control using the following formula: % Inhibition = 100 - [ (Max Aggregation with this compound) / (Max Aggregation with Vehicle) ] * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of platelet aggregation.[9]

Protocol 2: Determination of this compound IC50 by Measuring Inositol Phosphate Generation

1. Principle

This compound is known to suppress the generation of inositol phosphates, which are second messengers produced upon the activation of certain G-protein coupled receptors.[1][2] This assay measures the inhibitory effect of this compound on thrombin-induced inositol phosphate production in platelets. Platelets are pre-labeled with [³H]myo-inositol, which is incorporated into phosphoinositides. Upon stimulation with thrombin, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] The amount of radiolabeled inositol phosphates is then quantified to determine the extent of PLC activation and its inhibition by this compound.

2. Materials and Reagents

  • Washed human platelets

  • [³H]myo-inositol

  • This compound (stock solution in DMSO or appropriate solvent)

  • Thrombin

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail

  • Scintillation counter

  • HPLC system (optional, for separation of inositol phosphate isomers)

3. Method

3.1. Platelet Preparation and Labeling

  • Prepare washed platelets from human whole blood.

  • Incubate the washed platelets with [³H]myo-inositol (e.g., 10-20 µCi/mL) for 2-3 hours at 37°C to allow for incorporation into membrane phosphoinositides.

  • Wash the platelets to remove unincorporated [³H]myo-inositol.

3.2. Inhibition Assay

  • Resuspend the labeled platelets in a suitable buffer.

  • Pre-incubate aliquots of the labeled platelet suspension with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

  • Stimulate the platelets with a submaximal concentration of thrombin for a short period (e.g., 30-60 seconds).

  • Terminate the reaction by adding ice-cold PCA or TCA to precipitate proteins and lipids.

3.3. Extraction and Quantification of Inositol Phosphates

  • Centrifuge the samples to pellet the precipitate.

  • Neutralize the supernatant containing the soluble inositol phosphates.

  • Separate the inositol phosphates from free inositol and other components using anion-exchange chromatography with Dowex AG1-X8 resin. Elute the different inositol phosphate fractions with increasing concentrations of ammonium formate/formic acid.

  • Alternatively, for more detailed analysis, separate the different inositol phosphate isomers (IP1, IP2, IP3) using a high-performance liquid chromatography (HPLC) system.[13]

  • Add the collected fractions to a scintillation cocktail and measure the radioactivity using a scintillation counter.

4. Data Analysis

  • Calculate the total [³H]inositol phosphate counts for each sample.

  • Determine the percentage inhibition of thrombin-induced inositol phosphate generation for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mandatory Visualization

Experimental_Workflow_LTA cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (2000 x g, 15 min) Centrifuge1->Centrifuge2 PRP_Aliquot Aliquot PRP into Cuvettes PRP->PRP_Aliquot PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Aggregometer Aggregometer Setup (37°C) Aggregometer->PRP_Aliquot Incubation Incubate with this compound or Vehicle PRP_Aliquot->Incubation Stimulation Add Thrombin (Agonist) Incubation->Stimulation Measurement Measure Light Transmission Stimulation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Dose_Response Generate Dose-Response Curve Calc_Inhibition->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Caption: Workflow for IC50 determination of this compound using Light Transmission Aggregometry.

Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq Protein PAR4->Gq Activates YD3 This compound YD3->PAR4 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation

Caption: Signaling pathway of thrombin-induced platelet activation via the PAR4 receptor and the inhibitory action of this compound.

References

Application Notes and Protocols for Testing the Antiplatelet Activity of YD-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for evaluating the antiplatelet activity of YD-3, a synthetic compound identified as an inhibitor of thrombin-induced platelet aggregation. This compound is understood to act via a novel mechanism, targeting a non-protease-activated receptor 1 (non-PAR1) thrombin receptor, a pathway that becomes particularly relevant in human platelets when PAR1 is blocked or attenuated.[1] This document outlines detailed protocols for a tiered approach, beginning with in vitro characterization and progressing to in vivo models of thrombosis. The provided methodologies, data presentation formats, and workflow diagrams are designed to guide researchers in the systematic investigation of this compound's therapeutic potential.

In Vitro Evaluation of this compound's Antiplatelet Activity

Platelet Aggregometry

Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation induced by various agonists.

Light transmission aggregometry (LTA) is the gold standard for assessing platelet function and will be the primary method for this investigation.[2][3][4]

Experimental Protocol: Light Transmission Aggregometry (LTA)

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy, consenting human donors who have not taken any antiplatelet medication for at least two weeks.

    • Draw blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).

    • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.[4]

    • Carefully aspirate the upper PRP layer.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[4]

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Aggregometry Procedure:

    • Pre-warm PRP aliquots to 37°C.

    • Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).

    • Add a standardized volume of PRP to a cuvette with a magnetic stir bar.

    • Incubate the PRP with various concentrations of this compound or vehicle control for a predetermined time (e.g., 5 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a platelet agonist. The following agonists should be tested to assess the specificity of this compound's action:

      • Thrombin: To confirm the primary target of this compound.[1]

      • PAR1-activating peptide (e.g., SFLLRN): To investigate the effect on PAR1-mediated aggregation.[1]

      • PAR4-activating peptide (e.g., AYPGKF-NH2): To explore effects on another key thrombin receptor.

      • Other agonists (e.g., ADP, collagen, arachidonic acid, U46619): To determine the specificity of this compound's inhibitory action.[1]

    • Record the change in light transmission for a set duration (e.g., 10 minutes) to monitor the aggregation process.

  • Data Analysis:

    • Calculate the percentage of maximum aggregation for each condition.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for each agonist.

Data Presentation: Platelet Aggregometry Results

AgonistAgonist ConcentrationThis compound Concentration (µM)Maximum Aggregation (%)Inhibition (%)IC₅₀ (µM)
Thrombin0.1 U/mL0 (Vehicle)
1
10
50
100
PAR1-AP (SFLLRN)10 µM0 (Vehicle)
100
PAR4-AP (AYPGKF-NH2)100 µM0 (Vehicle)
100
ADP10 µM0 (Vehicle)
100
Collagen2 µg/mL0 (Vehicle)
100
Arachidonic Acid1 mM0 (Vehicle)
100
U466191 µM0 (Vehicle)
100
Intracellular Calcium Mobilization Assay

Objective: To investigate the effect of this compound on thrombin-induced intracellular calcium mobilization in platelets, a key step in platelet activation.[1][5][6]

Experimental Protocol: Intracellular Calcium Mobilization

  • Platelet Preparation and Dye Loading:

    • Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

    • Incubate the washed platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.

    • Wash the platelets to remove excess extracellular dye.

  • Fluorometric Measurement:

    • Resuspend the dye-loaded platelets in a calcium-containing buffer.

    • Use a fluorometer or a fluorescence plate reader equipped with appropriate excitation and emission filters for the chosen dye.

    • Record the baseline fluorescence of the platelet suspension.

    • Pre-incubate the platelets with various concentrations of this compound or vehicle control.

    • Stimulate the platelets with thrombin (in the presence and absence of a PAR1 antagonist to isolate the non-PAR1 pathway) and continuously record the fluorescence signal.[1]

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Quantify the peak increase in intracellular calcium concentration in response to thrombin.

    • Calculate the percentage inhibition of the calcium response by this compound.

Data Presentation: Intracellular Calcium Mobilization

ConditionThis compound Concentration (µM)Peak Intracellular Calcium [Ca²⁺]i (nM)Inhibition of Calcium Mobilization (%)
Thrombin0 (Vehicle)
1
10
50
100
Thrombin + PAR1 Antagonist0 (Vehicle)
100

In Vivo Evaluation of this compound's Antithrombotic Activity

Objective: To assess the efficacy of this compound in preventing thrombosis in established animal models.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis and evaluate antithrombotic therapies.[7][8][9][10][11]

Experimental Protocol: FeCl₃-Induced Carotid Artery Thrombosis

  • Animal Preparation:

    • Use adult mice (e.g., C57BL/6).

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Surgically expose the common carotid artery.

  • Drug Administration:

    • Administer this compound or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at various doses prior to inducing thrombosis.

  • Thrombosis Induction:

    • Place a small piece of filter paper saturated with FeCl₃ solution (e.g., 5-10%) on the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).[7][9]

    • Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.[8][9]

  • Endpoint Measurement:

    • Record the time to complete occlusion of the carotid artery.

    • At the end of the experiment, the thrombotic vessel can be excised for histological analysis.

Data Presentation: FeCl₃-Induced Carotid Artery Thrombosis

Treatment GroupDose (mg/kg)n (animals)Time to Occlusion (minutes)Incidence of Occlusion (%)
Vehicle Control-
This compound
Positive Control (e.g., Aspirin)
Pulmonary Embolism Model

This model evaluates the effect of this compound on thrombosis induced by intravenous administration of a thrombogenic agent.[12][13][14]

Experimental Protocol: Pulmonary Embolism

  • Animal Preparation:

    • Use adult mice.

    • Anesthetize the animals.

  • Drug Administration:

    • Administer this compound or vehicle control (i.v. or i.p.) at various doses.

  • Thrombosis Induction:

    • Induce thromboembolism by intravenous injection of a mixture of collagen and epinephrine or thrombin.[12][13]

  • Endpoint Measurement:

    • Monitor the animals for signs of respiratory distress and mortality over a defined period (e.g., 30 minutes).

    • At the end of the observation period, euthanize the surviving animals and collect the lungs for histological examination to quantify the number and size of thrombi in the pulmonary vasculature.

Data Presentation: Pulmonary Embolism Model

Treatment GroupDose (mg/kg)n (animals)Survival Rate (%)Number of Pulmonary ThrombiThrombus Score (Arbitrary Units)
Vehicle Control-
This compound
Positive Control (e.g., Heparin)

Signaling Pathway and Workflow Diagrams

G cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments cluster_2 Data Analysis & Conclusion platelet_prep Platelet Preparation (PRP & Washed Platelets) lta Light Transmission Aggregometry (LTA) platelet_prep->lta calcium_assay Intracellular Calcium Mobilization Assay platelet_prep->calcium_assay ic50 IC50 Determination lta->ic50 data_analysis Comprehensive Data Analysis ic50->data_analysis animal_prep Animal Preparation (Mice) drug_admin This compound Administration animal_prep->drug_admin carotid_model FeCl3-Induced Carotid Artery Thrombosis drug_admin->carotid_model pe_model Pulmonary Embolism Model drug_admin->pe_model occlusion_time Time to Occlusion carotid_model->occlusion_time survival_analysis Survival & Histology pe_model->survival_analysis occlusion_time->data_analysis survival_analysis->data_analysis conclusion Conclusion on Antiplatelet Activity of this compound data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound's antiplatelet activity.

G thrombin Thrombin par1 PAR1 thrombin->par1 non_par1 Non-PAR1 Receptor thrombin->non_par1 gq Gq par1->gq non_par1->gq yd3 This compound yd3->non_par1 plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from Intracellular Stores ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc platelet_activation Platelet Activation & Aggregation ca_release->platelet_activation pkc->platelet_activation

Caption: Proposed signaling pathway of this compound's antiplatelet action.

Conclusion

This document provides a detailed and structured approach for the preclinical evaluation of this compound's antiplatelet and antithrombotic properties. By following these protocols, researchers can generate robust and comparable data to thoroughly characterize the mechanism of action and therapeutic potential of this compound. The combination of in vitro and in vivo assays will provide a comprehensive understanding of this compound's efficacy and specificity, paving the way for further drug development.

References

Application Notes and Protocols for Evaluating YD-3 Efficacy in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of YD-3, a synthetic indazole derivative, as an inhibitor of platelet activation.

Introduction

This compound, with the chemical name 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, has been identified as a novel inhibitor of protease-induced platelet activation.[1][2] It selectively inhibits thrombin-induced platelet aggregation.[1] Understanding the in vitro efficacy of this compound is crucial for its development as a potential antiplatelet therapeutic agent. This document outlines key in vitro assays to characterize the inhibitory effects of this compound on platelet function.

Mechanism of Action

This compound exerts its antiplatelet effect by inhibiting a non-Protease-Activated Receptor 1 (non-PAR1) thrombin receptor.[1][2] This leads to the suppression of downstream signaling events, including the generation of inositol phosphates and intracellular calcium mobilization, which are critical for platelet aggregation.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for thrombin-induced platelet activation and the inhibitory action of this compound.

YD3_Signaling_Pathway cluster_thrombin_activation Thrombin-Induced Platelet Activation Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activates Non-PAR1_Receptor Non-PAR1 Thrombin Receptor Thrombin->Non-PAR1_Receptor Activates Gq Gq PAR1->Gq Non-PAR1_Receptor->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization Induces Platelet_Aggregation Platelet Aggregation DAG->Platelet_Aggregation Contributes to Ca_Mobilization->Platelet_Aggregation Leads to This compound This compound This compound->Non-PAR1_Receptor Inhibits

Caption: Proposed signaling pathway of this compound's inhibitory action on platelet aggregation.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified using IC50 values, which represent the concentration of the compound required to inhibit 50% of the response.

Assay TypeAgonistSpeciesIC50 (μM)Reference
Platelet AggregationThrombinRabbit28.3[1][2]
Platelet AggregationTrypsinRabbit5.7[2]
Platelet AggregationTrypsinHuman38.1[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation.

Workflow:

Platelet_Aggregation_Workflow Start Start Prepare_Washed_Platelets Prepare Washed Platelets Start->Prepare_Washed_Platelets Pre-incubate_with_YD3 Pre-incubate Platelets with this compound or Vehicle Prepare_Washed_Platelets->Pre-incubate_with_YD3 Induce_Aggregation Induce Aggregation with Agonist (e.g., Thrombin) Pre-incubate_with_YD3->Induce_Aggregation Measure_Aggregation Measure Aggregation (Turbidimetry) Induce_Aggregation->Measure_Aggregation Analyze_Data Analyze Data and Calculate IC50 Measure_Aggregation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the platelet aggregation assay.

Protocol:

  • Preparation of Washed Platelets:

    • Collect blood from a suitable donor (e.g., rabbit or human) into a tube containing an anticoagulant (e.g., acid-citrate-dextrose).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

    • Add a prostaglandin (e.g., PGI2) to the PRP to prevent platelet activation during subsequent steps.

    • Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

    • Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase.

    • Adjust the platelet count to the desired concentration (e.g., 3 x 10^8 cells/mL).

  • Aggregation Measurement:

    • Pre-warm the washed platelet suspension to 37°C.

    • Add various concentrations of this compound or vehicle (control) to the platelet suspension and incubate for a short period (e.g., 3 minutes).

    • Transfer the platelet suspension to an aggregometer cuvette with a stirring bar.

    • Add the agonist (e.g., thrombin, trypsin) to induce aggregation.

    • Monitor the change in light transmittance for a defined period (e.g., 5-10 minutes). An increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Inositol Phosphate Generation Assay

This assay measures the effect of this compound on the production of inositol phosphates, a key second messenger in platelet activation.

Protocol:

  • Labeling of Platelets:

    • Incubate washed platelets with myo-[3H]inositol in a suitable buffer for 2 hours at 37°C to label the membrane phosphoinositides.

    • Wash the platelets to remove unincorporated radioactivity.

  • Inhibition and Stimulation:

    • Resuspend the labeled platelets in a buffer containing LiCl (to inhibit inositol monophosphatase).

    • Pre-incubate the platelets with various concentrations of this compound or vehicle for 3 minutes at 37°C.

    • Stimulate the platelets with thrombin for a defined period (e.g., 60 seconds).

    • Stop the reaction by adding a chloroform/methanol/HCl solution.

  • Extraction and Quantification of Inositol Phosphates:

    • Separate the aqueous and organic phases by centrifugation.

    • Apply the aqueous phase to a Dowex anion-exchange column.

    • Elute the inositol phosphates with ammonium formate/formic acid.

    • Quantify the radioactivity of the eluted fractions using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [3H]inositol phosphates produced in the presence and absence of this compound.

    • Calculate the percentage of inhibition of inositol phosphate generation by this compound.

Intracellular Calcium Mobilization Assay

This assay assesses the effect of this compound on the increase in intracellular calcium concentration ([Ca2+]i) following platelet stimulation.

Protocol:

  • Loading of Platelets with a Calcium Indicator:

    • Incubate washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2/AM) for 30-60 minutes at 37°C.

    • Wash the platelets to remove the extracellular dye.

  • Measurement of [Ca2+]i:

    • Resuspend the Fura-2-loaded platelets in a buffer containing calcium.

    • Place the platelet suspension in a fluorometer cuvette with stirring at 37°C.

    • Pre-incubate the platelets with various concentrations of this compound or vehicle.

    • Add the agonist (e.g., thrombin) to stimulate the platelets.

    • Monitor the fluorescence at the appropriate excitation and emission wavelengths for Fura-2 (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the intracellular calcium concentration.

    • Quantify the inhibitory effect of this compound on the agonist-induced increase in [Ca2+]i.

References

Practical Guide to the Dissolution and Storage of YD-3 for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and storage of YD-3, a potent and selective non-peptide antagonist of Protease-Activated Receptor 4 (PAR4). This compound serves as a critical tool in the investigation of PAR4-mediated signaling pathways, which are implicated in thrombosis, inflammation, and pain. Adherence to these protocols is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Compound Profile: this compound

This compound, with the chemical name 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, is a highly lipophilic molecule. This characteristic necessitates the use of organic solvents for its dissolution, as it is poorly soluble in aqueous solutions. Its primary mechanism of action is the competitive antagonism of PAR4, thereby inhibiting downstream signaling cascades initiated by proteases such as thrombin.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound. Please note that there are conflicting reports in the literature regarding the exact chemical formula and molecular weight. Researchers should verify the information with their specific compound supplier.

PropertyValue (Source A)Value (Source B)Notes
Chemical Formula C₂₃H₂₀N₂O₂C₂₇H₃₄N₄O₄SIt is crucial to confirm the correct formula with the supplier.
Molecular Weight 356.43 g/mol 510.648 g/mol This will impact molar concentration calculations.
IUPAC Name ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate8-[[(3R,4R)-3-[[1,1-bis(oxidanylidene)thian-4-yl]methoxy]piperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-quinolin-2-oneThe significant structural difference highlights the importance of compound verification.
Known Solubility Inferred up to 10 mM in DMSOTo be determinedDirect solubility data is limited. Empirical testing is recommended.
Storage (Solid) 0-4°C (short-term), -20°C (long-term)Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[1]Protect from light and moisture.
Storage (Stock Solution) -20°C (1 month), -80°C (6 months)To be determinedBased on recommendations for similar PAR4 antagonists[2].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-weighing Preparation: Allow the this compound container and DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL stock solution of 10 mM, you will need 3.564 mg of this compound (assuming a molecular weight of 356.43 g/mol ). Adjust the mass according to the molecular weight provided by your supplier.

  • Dissolution: Add the weighed this compound to a sterile, amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate aqueous buffer for your experiment (e.g., PBS, HBSS)

Procedure:

  • Thawing the Stock Solution: Thaw the required aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution with your chosen aqueous buffer to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in your assay. It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts[3]. Prepare a vehicle control with the same final concentration of DMSO.

  • Use Immediately: It is best to prepare working solutions fresh for each experiment due to the potential for precipitation of the lipophilic compound in aqueous solutions over time.

Visualizations

Signaling Pathway of PAR4 Inhibition by this compound

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq_G1213 Gq / G12/13 PAR4->Gq_G1213 Activates YD3 This compound YD3->PAR4 Inhibits PLC Phospholipase C (PLC) Gq_G1213->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_mobilization Induces PKC_activation PKC Activation DAG->PKC_activation Activates Platelet_activation Platelet Activation Ca_mobilization->Platelet_activation Leads to PKC_activation->Platelet_activation Leads to

Caption: PAR4 signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Solution Preparation

YD3_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot for Single Use stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Dilutions thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application of YD-3 in High-Throughput Screening for PAR4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (PAR4), a G-protein coupled receptor, plays a crucial role in thrombin-mediated platelet activation and is a promising target for the development of novel antiplatelet therapies. Unlike PAR1, which mediates a rapid and transient platelet response, PAR4 activation leads to a sustained signaling cascade, making it a key contributor to thrombus stability. The small molecule YD-3, 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, has been identified as a selective antagonist of PAR4. Its ability to inhibit PAR4-dependent platelet activation makes it a valuable tool for studying PAR4 signaling and a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel PAR4 inhibitors.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in HTS assays to identify and characterize new PAR4 antagonists.

PAR4 Signaling Pathway

PAR4 is activated by proteolytic cleavage of its N-terminus by proteases such as thrombin, which exposes a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. This activation triggers downstream signaling through Gq and G12/13 proteins. The Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho/Rho kinase, which is involved in platelet shape change. These signaling events culminate in platelet aggregation and degranulation.[5][6][7]

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Cleavage Gq Gq PAR4->Gq Activation G1213 G12/13 PAR4->G1213 Activation PLC PLC Gq->PLC Activation RhoGEF RhoGEF G1213->RhoGEF Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA Activation RhoGEF->RhoA Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Aggregation, Degranulation) Ca_mobilization->Platelet_Activation PKC->Platelet_Activation RhoA->Platelet_Activation YD3 This compound YD3->PAR4 Antagonism

Caption: PAR4 Signaling Pathway and Site of this compound Inhibition.

High-Throughput Screening Workflow

The process of identifying novel PAR4 antagonists using HTS typically involves several stages, from initial screening of a large compound library to hit confirmation and characterization.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for PAR4 Antagonists start Start: Compound Library primary_screen Primary HTS (e.g., Calcium Mobilization Assay) start->primary_screen hit_identification Hit Identification (>50% Inhibition) primary_screen->hit_identification hit_identification->primary_screen Re-screen/Discard secondary_screen Secondary Screen (e.g., Flow Cytometry for Platelet Activation Markers) hit_identification->secondary_screen Confirmed Hits hit_confirmation Hit Confirmation & Potency Determination (IC₅₀ Measurement) secondary_screen->hit_confirmation selectivity_assays Selectivity Assays (vs. PAR1, other GPCRs) hit_confirmation->selectivity_assays Confirmed & Potent Hits lead_optimization Lead Optimization selectivity_assays->lead_optimization end End: Preclinical Candidates lead_optimization->end

Caption: Generalized workflow for HTS-based discovery of PAR4 antagonists.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and representative HTS assay performance metrics.

ParameterValueAssay ContextReference
This compound IC₅₀ 0.13 ± 0.02 µMInhibition of PAR4 agonist peptide (GYPGKF)-induced washed human platelet aggregation.[1]
This compound Screening Concentration 10 µMTypical concentration for primary screening and characterization in platelet assays.[8][9]
Z'-factor 0.31 - 0.35PAR4-mediated calcium mobilization assay in 384-well plates using PAR4-AP as an agonist. This indicates a good separation between positive and negative controls, suitable for HTS.[9]
Hit Criterion >50% InhibitionCommonly used threshold in primary HTS to identify initial hits for further investigation.[9]

Experimental Protocols

High-Throughput Calcium Mobilization Assay

This assay measures the inhibition of PAR4-induced intracellular calcium release in platelets or PAR4-expressing cell lines. It is a common primary screening assay due to its high-throughput nature.

Materials:

  • Washed human platelets or a cell line stably expressing human PAR4 (e.g., HEK293)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Pluronic F-127

  • PAR4 agonist peptide (PAR4-AP), e.g., AYPGKF-NH₂ or GYPGKF-NH₂

  • This compound (as a positive control)

  • Test compounds dissolved in DMSO

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Preparation:

    • For washed platelets: Prepare fresh washed human platelets and resuspend in assay buffer to a concentration of 2 x 10⁸ platelets/mL.

    • For adherent cells: Seed PAR4-expressing cells into 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer according to the manufacturer's instructions.

    • Add an equal volume of dye loading solution to each well containing cells or platelets.

    • Incubate the plate for 1 hour at 37°C in the dark. No wash step is required for many commercial kits.

  • Compound Addition:

    • Prepare a compound plate with test compounds and controls (this compound, DMSO vehicle) serially diluted in assay buffer.

    • Transfer the compounds from the compound plate to the cell plate using an automated liquid handler.

    • Incubate for 10-20 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare the PAR4 agonist solution at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the cell plate into the fluorescence microplate reader.

    • Initiate reading and establish a baseline fluorescence for each well.

    • Automatically add the PAR4 agonist to all wells simultaneously.

    • Continue to measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to controls: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_negative) / (ΔF_positive - ΔF_negative)), where the negative control is DMSO and the positive control is the agonist alone.

    • Identify hits based on a predefined inhibition threshold (e.g., >50%).

High-Throughput Flow Cytometry Assay for Platelet Activation

This secondary assay confirms the activity of hits from the primary screen by measuring specific markers of platelet activation, such as the conformational change of GPIIb/IIIa (integrin αIIbβ3) and the surface expression of P-selectin.

Materials:

  • Freshly drawn human whole blood or washed platelets

  • Fluorescently labeled antibodies:

    • PAC-1-FITC (binds to the activated form of GPIIb/IIIa)

    • Anti-CD62P-PE (P-selectin)

    • Anti-CD41a-PerCP (platelet identification)

  • PAR4 agonist peptide (PAR4-AP)

  • This compound (as a positive control)

  • Test compounds dissolved in DMSO

  • Fixative solution (e.g., 1% paraformaldehyde)

  • 96-well V-bottom plates

  • High-throughput flow cytometer with a plate loader

Protocol:

  • Sample Preparation:

    • Aliquot 50 µL of whole blood or washed platelets into each well of a 96-well plate.

  • Compound Incubation:

    • Add test compounds, this compound, or DMSO vehicle to the wells and incubate for 15 minutes at room temperature.

  • Platelet Activation:

    • Add PAR4-AP to each well (except for unstimulated controls) and incubate for 10 minutes at room temperature.

  • Antibody Staining:

    • Add a cocktail of fluorescently labeled antibodies (PAC-1-FITC, anti-CD62P-PE, anti-CD41a-PerCP) to each well.

    • Incubate for 20 minutes at room temperature in the dark.

  • Fixation:

    • Add 100 µL of cold fixative solution to each well to stop the reaction and preserve the cells.

    • Incubate for at least 30 minutes at 4°C.

  • Flow Cytometry Analysis:

    • Acquire data on a high-throughput flow cytometer.

    • Gate on the platelet population based on forward and side scatter and CD41a expression.

    • Quantify the percentage of PAC-1 positive and CD62P positive platelets.

  • Data Analysis:

    • Calculate the percent inhibition of platelet activation for each compound relative to the DMSO control.

    • Generate dose-response curves for confirmed hits to determine their IC₅₀ values.

Conclusion

This compound serves as an indispensable tool for the high-throughput screening of PAR4 antagonists. The detailed protocols for calcium mobilization and flow cytometry-based platelet activation assays provide a robust framework for identifying and characterizing novel inhibitors of this important therapeutic target. The quantitative data and workflows presented herein offer valuable guidance for researchers in the field of antiplatelet drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Experimental Challenges with YD-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YD-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the experimental challenges associated with the high lipophilicity of this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, is a synthetic small molecule inhibitor of protease-induced platelet activation.[1][2] Its primary mechanism of action is the inhibition of a non-PAR1 thrombin receptor on platelets. This inhibition subsequently suppresses thrombin-induced generation of inositol phosphates and intracellular calcium mobilization, leading to reduced platelet aggregation.[1][2]

Q2: What is the significance of this compound's high lipophilicity?

A2: this compound has a calculated logP (cLogP) of 6.096, indicating it is a highly lipophilic, or fat-soluble, compound.[3] This property is a major hurdle in experimental settings as it leads to poor aqueous solubility, which can result in compound precipitation in aqueous buffers, inconsistent results in biological assays, and challenges in developing suitable formulations for in vivo studies.[3]

Q3: What are the initial signs of solubility issues with this compound in my experiment?

A3: Common indicators of solubility problems include the appearance of a cloudy or hazy solution, visible precipitate after adding this compound stock solution to your aqueous assay medium, and poor reproducibility of experimental results.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of lipophilic compounds like this compound due to its strong solubilizing capacity for both polar and nonpolar substances.[4][5]

Q5: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

A5: To avoid solvent-induced toxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5% (v/v), and ideally at or below 0.1%. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design to account for any effects of the solvent.

Troubleshooting Guide for this compound Experiments

The high lipophilicity of this compound can lead to several common experimental issues. This guide provides potential causes and solutions to help you troubleshoot these challenges.

Problem Potential Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer (e.g., PBS, cell culture medium) The concentration of this compound exceeds its aqueous solubility limit. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.- Lower the final concentration of this compound in the assay. - Increase the final concentration of DMSO, ensuring it remains within the tolerated limit for your assay (typically <0.5%). - Consider using a different solubilization strategy, such as formulation with cyclodextrins or as a solid dispersion (see Experimental Protocols).
Inconsistent or non-reproducible results in in vitro assays Inconsistent solubilization of this compound, leading to variations in the effective concentration. Adsorption of the lipophilic compound to plasticware.- Ensure complete dissolution of this compound in the stock solution before further dilution. Vortexing or gentle warming may aid dissolution. - Prepare fresh dilutions of this compound for each experiment. - Use low-adhesion microplates and pipette tips. - For enzyme assays, consider adding a non-ionic surfactant like Tween-20 (0.01-0.05%) to the assay buffer to improve solubility and reduce non-specific binding.[3]
Low bioavailability or poor efficacy in in vivo studies Poor absorption due to low aqueous solubility and slow dissolution rate. Rapid metabolism.- Formulate this compound in a suitable vehicle for in vivo administration. Common options include a co-solvent system (e.g., DMSO/saline or ethanol/Tween 80/saline) or a suspension in carboxymethylcellulose (CMC).[6] - Consider more advanced formulation strategies like lipid-based formulations or solid dispersions to enhance oral absorption.[7][8]
Difficulty in preparing a stable, high-concentration aqueous solution for experiments The intrinsic poor aqueous solubility of this compound.- Prepare a high-concentration stock solution in 100% DMSO. - For aqueous working solutions, explore the use of solubility enhancers such as cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with lipophilic drugs, thereby increasing their aqueous solubility.[9]
Table 1: Estimated Solubility of this compound in Common Solvents
Solvent Estimated Solubility Notes
Water Very Low / Practically InsolubleExpected to be in the low µg/mL range or lower.
Phosphate-Buffered Saline (PBS, pH 7.4) Very Low / Practically InsolubleSimilar to water; solubility may be slightly influenced by salts.
Ethanol SolubleA common co-solvent for lipophilic compounds.
Dimethyl Sulfoxide (DMSO) Highly SolubleThe recommended solvent for preparing concentrated stock solutions.

Experimental Protocols

Here we provide detailed methodologies for several techniques to improve the solubility of this compound for experimental use.

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol describes the standard method for preparing this compound solutions for use in assays such as cell-based viability or signaling assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Aqueous buffer or cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 370.43 g/mol , dissolve 3.70 mg in 1 mL of DMSO).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution into your aqueous assay buffer or cell culture medium to achieve the final desired concentrations.

    • It is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and vigorously (e.g., by vortexing or rapid pipetting) to minimize precipitation.

    • Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells or interferes with the assay (typically ≤ 0.5%).

    • Always include a vehicle control (same final concentration of DMSO without this compound) in your experimental setup.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This method can significantly enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin, making it suitable for experiments requiring higher aqueous concentrations.

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Kneading Method:

    • Weigh out this compound and HP-β-CD in a molar ratio between 1:1 and 1:2.

    • Place the powders in a mortar.

    • Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.

    • Knead the paste thoroughly with a pestle for 30-60 minutes.

    • Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

    • The resulting powder is the this compound/HP-β-CD inclusion complex, which should have enhanced aqueous solubility.

  • Solubilization of the Complex:

    • Weigh the desired amount of the prepared this compound/HP-β-CD complex powder.

    • Add the powder to your desired volume of deionized water or aqueous buffer.

    • Stir the solution vigorously using a magnetic stirrer for several hours or overnight at room temperature to ensure maximum dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use.

    • The concentration of this compound in the final solution should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Protocol 3: Preparation of a this compound Solid Dispersion

Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.

Materials:

  • This compound powder

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Soluplus®)

  • A suitable organic solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator or vacuum oven

Procedure:

  • Solvent Evaporation Method:

    • Determine the desired weight ratio of this compound to the polymer (e.g., 1:5 or 1:10).

    • Completely dissolve the weighed amounts of both this compound and the polymer in a minimal amount of the chosen organic solvent in a round-bottom flask.

    • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

    • Further dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

    • The resulting solid dispersion can be gently ground into a fine powder.

  • Use of the Solid Dispersion:

    • The prepared solid dispersion powder can be directly suspended in an aqueous medium for oral gavage in in vivo studies or dissolved in buffer for in vitro experiments.

    • The dissolution rate and apparent solubility should be significantly improved compared to the crystalline this compound powder.

Visualizations

Solubilization_Decision_Workflow start Start: this compound Experiment in_vitro In Vitro or In Vivo? start->in_vitro check_solubility Is this compound soluble in the final aqueous assay medium at the desired concentration? use_dmso Use DMSO stock and dilute carefully. Ensure final DMSO % is low. check_solubility->use_dmso Yes troubleshoot Precipitation or Inconsistent Results? check_solubility->troubleshoot No in_vitro_assay In Vitro Assay in_vitro->in_vitro_assay In Vitro in_vivo_study In Vivo Study in_vitro->in_vivo_study In Vivo in_vitro_assay->check_solubility vehicle_formulation Develop Vehicle Formulation: - Co-solvent system (e.g., DMSO/Saline) - Suspension (e.g., CMC) in_vivo_study->vehicle_formulation proceed Proceed with Experiment use_dmso->proceed lower_conc Lower this compound Concentration troubleshoot->lower_conc Yes advanced_sol Use Advanced Solubilization: - Cyclodextrin Complex - Solid Dispersion troubleshoot->advanced_sol Still issues lower_conc->proceed advanced_sol->proceed vehicle_formulation->proceed

Caption: Decision workflow for selecting a this compound solubilization strategy.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock 1. Prepare this compound Stock (e.g., 10 mM in DMSO) prep_working 2. Prepare Working Solution (Dilute stock in assay medium) prep_stock->prep_working add_cells 3. Add Cells/Reagents to Assay Plate prep_working->add_cells add_yd3 4. Add this compound Working Solution (and controls) add_cells->add_yd3 incubate 5. Incubate add_yd3->incubate readout 6. Perform Assay Readout (e.g., Plate Reader, Microscopy) incubate->readout analyze 7. Analyze Data readout->analyze

Caption: General experimental workflow for an in vitro assay using this compound.

YD3_Signaling_Pathway Thrombin Thrombin NonPAR1_Receptor Non-PAR1 Thrombin Receptor Thrombin->NonPAR1_Receptor activates G_Protein G-Protein Activation NonPAR1_Receptor->G_Protein YD3 This compound YD3->NonPAR1_Receptor inhibits PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) Generation PIP2->IP3 Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_Mobilization induces Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation leads to

Caption: Simplified signaling pathway of this compound's inhibitory action.

References

Technical Support Center: Chemical Synthesis of YD-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of YD-3.

Troubleshooting Guides and FAQs

This section addresses specific challenges that may be encountered during the synthesis of this compound and its analogs.

Issue 1: Poor Regioselectivity in N-Benzylation of the Indazole Core

Q1: My N-benzylation step is producing a significant amount of the undesired N2-benzylated isomer along with the active N1-isomer. How can I improve the regioselectivity?

A1: The formation of the N2-benzylated regioisomer is a well-documented challenge in the synthesis of this compound, with reports indicating it can constitute at least 20% of the product mixture.[1] The regioselectivity of N-alkylation on the indazole ring is highly sensitive to reaction conditions.

Troubleshooting Steps:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1-isomer. In contrast, polar aprotic solvents like dimethylformamide (DMF) can lead to decreased selectivity.

  • Reaction Temperature: Lower reaction temperatures may favor the kinetically controlled N2 product, while higher temperatures can allow for equilibration to the thermodynamically favored N1 product. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction mixture while monitoring the isomer ratio.

  • Substituent Effects: The electronic and steric properties of substituents on the indazole ring can influence regioselectivity. Bulky substituents at the C3 position tend to sterically hinder N2-alkylation, thus favoring the N1-isomer.

Q2: I have already synthesized a mixture of N1 and N2 isomers. How can I separate them?

A2: Separation of the N1 and N2 regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method for separating these isomers. A thorough screening of different solvent systems (e.g., gradients of hexane and ethyl acetate) may be required to achieve optimal separation.

  • Recrystallization: A patented method for the separation of substituted indazole isomers involves recrystallization from a mixed solvent system. For example, a mixture of methanol and water or tetrahydrofuran and water has been used to selectively crystallize one isomer, leaving the other in the mother liquor.

Issue 2: Low Yield in the Suzuki Coupling Step

Q1: My Suzuki coupling reaction to introduce the aryl group at the C3 position is giving a low yield. What are the common causes and how can I optimize the reaction?

A1: The Suzuki coupling is a critical step and its efficiency can be affected by several factors.

Troubleshooting Steps:

  • Reagent Quality: Ensure the boronic acid or boronate ester is of high purity and has not degraded. Heteroaryl boronic acids can be prone to protodeboronation. Use freshly opened or properly stored reagents.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For heteroaryl couplings, ligands such as tricyclohexylphosphine (PCy₃) are often effective. Ensure the catalyst is active and handled under an inert atmosphere to prevent deactivation.

  • Base and Solvent: The base is essential for the activation of the boronic acid. Anhydrous potassium phosphate (K₃PO₄) is a common choice. The solvent system, often a mixture of an organic solvent like dioxane and water, must be thoroughly degassed to remove oxygen, which can poison the catalyst.

  • Reaction Temperature: Microwave-assisted heating can often improve yields and reduce reaction times for Suzuki couplings.

Issue 3: Purification and Handling of this compound

Q1: this compound is proving to be very difficult to purify due to its greasy nature. Are there any specific recommendations?

A1: this compound is known to have high lipophilicity (cLogP ≈ 6.096), which can make purification and handling challenging.[1]

  • Purification Strategy: In addition to standard silica gel chromatography, reversed-phase chromatography (C18) may be a more effective purification method for highly lipophilic compounds.

  • Handling: Due to its poor solubility in aqueous solutions, it is advisable to handle this compound in organic solvents. For biological assays, preparing a concentrated stock solution in a solvent like DMSO is recommended.

Issue 4: Stability of this compound

Q1: I am concerned about the stability of my synthesized this compound. What are the known stability issues and how should I store the compound?

A1: this compound has been reported to have poor microsomal and plasma stability, which is thought to be due to the presence of the ester moiety.[1]

  • Storage: For long-term storage, it is recommended to store this compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere. If in solution (e.g., in DMSO), store at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of this compound and its analogs.

Table 1: Comparison of Synthetic Routes for this compound and Indole-Based Analogs

ParameterOriginal this compound SynthesisImproved Indole Analog Synthesis
Number of Steps 9 steps from cyclohexanone[1]3 steps from commercially available indoles
Key Challenges Formation of inactive N2-isomer, lengthy route[1]Potential for low yields in Suzuki coupling
Reported Yields N/AN-Alkylation: 39-65% Bromination: 76-90% Suzuki Coupling: 17-56%

Table 2: Regioselectivity in the N-Alkylation of Indazoles

Indazole SubstituentBaseSolventTemperatureN1:N2 Ratio
UnsubstitutedK₂CO₃DMFRoom Temp.~1:1
3-tert-ButylNaHTHF50°C>99:1
7-NitroNaHTHF50°C4:96

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound and its analogs. Researchers should adapt these protocols based on their specific substrates and available equipment.

Protocol 1: N-Benzylation of Indazole (Favoring N1-Isomer)
  • To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add the benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0°C with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: Bromination at the C3 Position
  • Dissolve the N-benzylated indole (1.0 eq) in a suitable solvent (e.g., DMF) and cool to the desired temperature (e.g., 4°C).

  • Slowly add N-bromosuccinimide (NBS) (1.1 eq) in portions, keeping the temperature constant.

  • Stir the reaction mixture for the specified time (e.g., 16 hours) and monitor by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude product, which can be purified by chromatography if necessary.

Protocol 3: Microwave-Assisted Suzuki Coupling
  • In a microwave vial, combine the 3-bromoindole derivative (1.0 eq), the desired arylboronic acid or boronate ester (1.1 eq), potassium phosphate (1.7 eq), and the palladium catalyst (e.g., 10 mol% Pd₂(dba)₃) and ligand (e.g., 20 mol% PCy₃).

  • Add a degassed mixture of dioxane and water.

  • Seal the vial and heat in a microwave reactor to the specified temperature (e.g., 120°C) for the designated time (e.g., 30 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Signaling Pathway of PAR4

PAR4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 YD3 This compound YD3->PAR4 Inhibits PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Aggregation, Granule Secretion) Ca2->Platelet_Activation PKC->Platelet_Activation RhoA RhoA Activation RhoGEF->RhoA RhoA->Platelet_Activation

Caption: PAR4 signaling pathway initiated by thrombin and inhibited by this compound.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Starting Materials (Indazole, Benzyl Bromide) Reaction N-Benzylation Start->Reaction Workup1 Aqueous Work-up & Extraction Reaction->Workup1 Purification1 Column Chromatography (Isomer Separation) Workup1->Purification1 Intermediate1 N1-Benzylated Indazole Purification1->Intermediate1 Reaction2 Bromination (NBS) Intermediate1->Reaction2 Workup2 Aqueous Work-up & Extraction Reaction2->Workup2 Intermediate2 3-Bromo-N1-Benzylated Indazole Workup2->Intermediate2 Reaction3 Suzuki Coupling Intermediate2->Reaction3 Workup3 Aqueous Work-up & Extraction Reaction3->Workup3 Crude_Product Crude this compound Workup3->Crude_Product Final_Purification Final Purification (Chromatography/Recrystallization) Crude_Product->Final_Purification Pure_Product Pure this compound Final_Purification->Pure_Product QC Quality Control (NMR, LC-MS, Purity Analysis) Pure_Product->QC

Caption: General experimental workflow for the synthesis of this compound.

References

improving the solubility and pharmacodynamic properties of YD-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with YD-3, a selective PAR4 antagonist. The following information is designed to address common challenges related to its solubility and pharmacodynamic properties.

Frequently Asked Questions (FAQs)

Q1: We are observing low dissolution and precipitation of this compound in our aqueous buffers. What are the potential causes and solutions?

A1: Poor aqueous solubility is a common challenge for organic molecules like this compound. This can stem from high crystallinity and lipophilicity. To address this, consider the following strategies:

  • pH Adjustment: The solubility of ionizable compounds can be significantly altered by adjusting the pH of the solution. Experiment with a range of pH values to determine if this compound has ionizable groups that can be protonated or deprotonated to enhance solubility.[1][2]

  • Co-solvents: Employing a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[1][2] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). It is crucial to perform toxicity and stability studies on your cell lines or in your animal models with the chosen co-solvent.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[3][4] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in pharmaceutical formulations.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1][3]

Q2: Our in vivo studies with this compound are showing low bioavailability and rapid clearance. How can we improve its pharmacodynamic profile?

A2: The observed low bioavailability and rapid clearance of this compound are likely linked to its poor microsomal and plasma stability.[5] Strategies to overcome these limitations include:

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This approach can be used to improve solubility, stability, and bioavailability. For this compound, modifying the ester moiety could be a starting point for a prodrug strategy.[6]

  • Structural Modification/Analog Development: As research has suggested, moving from the indazole core of this compound to indole analogues can lead to compounds with improved druggability, including better potency and pharmacokinetic properties.[5]

  • Nanoparticle Formulation: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from premature degradation, improve its solubility, and potentially prolong its circulation time.[6]

  • Dose-Response Relationship Analysis: A thorough understanding of the dose-exposure-response relationship is critical for optimizing the dosing regimen.[7] This involves conducting studies to determine the minimum effective concentration (MEC) and the maximum safe concentration to define the therapeutic window.[7]

Troubleshooting Guides

Issue: Inconsistent results in platelet aggregation assays with this compound.

Potential Cause Troubleshooting Step Expected Outcome
This compound Precipitation Visually inspect the wells for any precipitate. Prepare this compound in a suitable solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed its solubility limit.Clear solution in assay wells and more consistent IC50 values.
Variable Platelet Activity Standardize platelet preparation protocols. Use platelets from healthy donors and ensure consistent platelet counts across experiments.Reduced variability in baseline and agonist-induced platelet aggregation.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Improved precision and accuracy of results.

Experimental Protocols

Protocol 1: Screening for Improved Solubility of this compound

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Solvent Screening:

    • Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 6.0, 7.4, 8.0).

    • Prepare solutions containing different concentrations of co-solvents (e.g., 5%, 10%, 20% ethanol in water).

    • Prepare solutions with various concentrations of a non-ionic surfactant (e.g., 0.1%, 0.5%, 1% Tween® 80).

  • Solubility Measurement:

    • Add an excess amount of this compound to each test solution.

    • Shake the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved compound.

    • Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Compare the solubility of this compound in each condition to that in pure water.

Table 1: Example Data for this compound Solubility Enhancement

Solvent System This compound Solubility (µg/mL)
Water (pH 7.4)< 1
10% Ethanol in Water15
0.5% Tween® 80 in Water25
10 mM β-cyclodextrin in Water50

Visualizations

experimental_workflow cluster_solubility Solubility Enhancement cluster_pharmacodynamics Pharmacodynamic Improvement start Poorly Soluble this compound ph pH Adjustment start->ph cosolvent Co-solvent Screening start->cosolvent surfactant Surfactant Screening start->surfactant complexation Complexation (Cyclodextrin) start->complexation analysis1 Measure Solubility (HPLC) ph->analysis1 cosolvent->analysis1 surfactant->analysis1 complexation->analysis1 end1 Optimized Formulation analysis1->end1 start2 Low Bioavailability & Poor Stability prodrug Prodrug Synthesis start2->prodrug analog Analog Design (Indole Core) start2->analog nano Nanoparticle Formulation start2->nano invivo In Vivo PK/PD Studies prodrug->invivo analog->invivo nano->invivo end2 Improved Candidate invivo->end2

Caption: Workflow for improving this compound properties.

signaling_pathway thrombin Thrombin par4 PAR4 Receptor thrombin->par4 g_protein G-protein Activation par4->g_protein yd3 This compound yd3->par4 plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc aggregation Platelet Aggregation ca_release->aggregation pkc->aggregation

Caption: this compound mechanism of action on the PAR4 signaling pathway.

References

troubleshooting inconsistent results in YD-3 platelet assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YD-3 platelet assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes when working with the novel protease-induced platelet activation inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in platelets?

A1: this compound, or 1-benzyl-3(ethoxycarbonylphenyl)-indazole, is a synthetic compound that inhibits platelet aggregation.[1] It functions by blocking a non-protease-activated receptor 1 (non-PAR1) thrombin receptor on platelets.[1][2] This mechanism is particularly prominent in rabbit platelets.[1][2] In human platelets, the inhibitory effect of this compound on thrombin-induced aggregation becomes significant when the function of the primary thrombin receptor, PAR1, is impaired or blocked.[1][2] this compound does not inhibit the proteolytic activity of thrombin itself.[1]

Q2: Why am I seeing inconsistent inhibition of thrombin-induced aggregation with this compound in human platelets?

A2: The effect of this compound on human platelets is highly dependent on the functional state of the PAR1 receptor.[1][2] this compound shows only a mild inhibitory effect at low concentrations of thrombin and may not affect aggregation at higher thrombin concentrations or when using PAR1 agonists like SFLLRN.[1] To observe a more pronounced effect of this compound in human platelets, it may be necessary to first desensitize or block the PAR1 receptor.[1][2]

Q3: Can this compound inhibit platelet aggregation induced by other agonists?

A3: this compound is selective for thrombin-induced aggregation, particularly through the non-PAR1 pathway. It has been shown to have little to no inhibitory effect on platelet aggregation induced by other common agonists such as arachidonic acid, collagen, platelet-activating factor (PAF), or U46619.[1]

Q4: What are the key pre-analytical variables that can affect the reproducibility of my this compound platelet assay results?

A4: Several pre-analytical factors can significantly impact your results. Key variables to control include:

  • Blood Collection: Use a clean venipuncture with a 19-21 gauge needle to minimize platelet activation. The first few milliliters of blood should be discarded.[3][4]

  • Anticoagulant: Use 3.2% sodium citrate as the anticoagulant, with a strict 9:1 blood-to-anticoagulant ratio.[3][4][5]

  • Sample Handling: Transport and store blood samples at room temperature. Avoid refrigeration or exposure to extreme temperatures, as cooling can activate platelets.[3][6][7] Process samples promptly, ideally within 2 to 4 hours of collection.[3][8]

  • Patient/Donor Factors: Ensure donors have not taken any antiplatelet medications, such as aspirin or NSAIDs, for at least two weeks prior to blood collection.[4][5][9] A high-fat diet can also interfere with light transmission in aggregation tests.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
High variability between replicates Inconsistent sample handling: Variations in timing, temperature, or mixing of platelet-rich plasma (PRP).[3] Pipetting errors: Inaccurate pipetting of PRP, this compound, or agonist.[3]Standardize procedures: Ensure all samples are processed within the same timeframe and at a consistent temperature.[3] Gently mix PRP before aliquoting. Calibrate and use proper pipetting techniques: Verify pipette calibration and ensure accurate and consistent dispensing.
No or low inhibition with this compound in human platelets Intact PAR1 signaling: this compound's effect is masked by the dominant PAR1 pathway in human platelets.[1][2] Incorrect this compound concentration: The concentration of this compound may be too low to elicit an inhibitory effect.Block or desensitize PAR1: Pre-treat human platelets with a PAR1 antagonist or a PAR1-activating peptide (like SFLLRN) to unmask the non-PAR1 pathway.[1][2] Perform a dose-response curve: Titrate the concentration of this compound to determine the optimal inhibitory concentration for your experimental conditions.
Noisy or drifting baseline on the aggregometer Instrument issues: Dirty optics, malfunctioning light source, or detector.[3] Sample characteristics: Lipemic or hemolyzed plasma can interfere with light transmission.[3]Instrument maintenance: Clean the cuvette wells and optical pathways as per the manufacturer's instructions. If issues persist, contact the service provider.[3] Sample quality control: Visually inspect the PRP for turbidity or a reddish tint. A new sample may be required if it is lipemic or hemolyzed.[3]
Reduced or absent aggregation with all agonists Poor sample quality: Premature platelet activation during collection or processing.[5][10] Low platelet count: The platelet count in the PRP is below the optimal range.[5] Reagent issues: Expired or improperly stored agonists.[5]Review blood collection and PRP preparation: Ensure atraumatic venipuncture and gentle handling.[5] Adjust platelet count: Standardize the platelet count in your PRP, typically to 200-300 x 10⁹/L, by adding autologous platelet-poor plasma (PPP).[4][5] Verify reagents: Check the expiration dates and storage conditions of all agonists. Prepare fresh solutions as needed.[5]

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.[4] Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio. Discard the first 2-3 mL of blood.[4]

  • Centrifugation: Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature to separate the PRP.[4][5]

  • PRP Isolation: Carefully aspirate the upper, straw-colored PRP layer without disturbing the red blood cell layer and transfer it to a new polypropylene tube.[4]

  • Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[4][11]

  • Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.[4]

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Instrument Calibration: Calibrate the aggregometer using a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.

  • Sample Preparation: Pipette a specific volume of the adjusted PRP into a cuvette with a magnetic stir bar.[5]

  • Incubation with this compound: Add the desired concentration of this compound or vehicle control to the PRP and incubate for the specified time at 37°C.

  • Initiation of Aggregation: Add the platelet agonist (e.g., thrombin) to the cuvette to initiate aggregation.[4]

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.[4]

  • Analysis: Determine the maximum platelet aggregation percentage for each sample and calculate the percentage of inhibition relative to the vehicle control.[4]

Visualizations

YD3_Troubleshooting_Workflow Troubleshooting Logic for Inconsistent this compound Assay Results cluster_solutions Potential Solutions start Inconsistent Results in this compound Assay pre_analytical Check Pre-Analytical Variables (Collection, Handling, Donor Meds) start->pre_analytical instrument Verify Instrument Performance (Calibration, Cleanliness) start->instrument reagents Assess Reagent Quality (this compound, Agonists, Buffers) start->reagents protocol Review Experimental Protocol (Concentrations, Incubation Times) start->protocol solution_pre Standardize Collection & Handling pre_analytical->solution_pre Issues Found solution_inst Perform Maintenance & Calibration instrument->solution_inst Issues Found solution_reagent Prepare Fresh Reagents reagents->solution_reagent Issues Found solution_protocol Optimize Protocol (e.g., Dose-Response) protocol->solution_protocol Issues Found solution_par1 Consider PAR1 Blockade (for human platelets) protocol->solution_par1 Human Platelet Specific end_node Consistent Results solution_pre->end_node solution_inst->end_node solution_reagent->end_node solution_protocol->end_node solution_par1->end_node

Caption: A flowchart for troubleshooting inconsistent this compound platelet assay results.

YD3_Signaling_Pathway Simplified Signaling Pathway of this compound Action Thrombin Thrombin PAR1 PAR1 Receptor (Primary in Humans) Thrombin->PAR1 NonPAR1 Non-PAR1 Receptor (Primary in Rabbits) Thrombin->NonPAR1 Activation Platelet Activation (Aggregation) PAR1->Activation Strong Signal (in Humans) NonPAR1->Activation Weaker Signal (in Humans) YD3 This compound YD3->NonPAR1 Inhibits

Caption: The inhibitory action of this compound on platelet signaling pathways.

References

Technical Support Center: Addressing the Limited In Vivo Utility of YD-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the limited in vivo utility of YD-3, a potent PAR4 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, non-peptide indazole derivative that functions as a competitive antagonist of the Protease-Activated Receptor 4 (PAR4).[1] It selectively inhibits PAR4-dependent platelet activation, which is a key process in thrombosis.[1] this compound has been shown to inhibit platelet aggregation induced by the PAR4 agonist peptide GYPGKF with a high potency (IC50 = 0.13 ± 0.02 μM).[1]

Q2: What are the primary reasons for the limited in vivo utility of this compound?

A2: The primary limitations of this compound for in vivo applications stem from its suboptimal physicochemical properties. These include:

  • High Lipophilicity: this compound has a calculated logP (cLogP) of 6.096, indicating very poor aqueous solubility.[2] This high lipophilicity hinders its dissolution in physiological fluids, which is a prerequisite for absorption and systemic availability.

  • Poor Metabolic Stability: this compound exhibits poor stability in both plasma and liver microsomes, suggesting rapid metabolism in vivo.[2] This leads to a short half-life and reduced exposure of the target tissues to the active compound.

  • Complex Synthesis: The published synthetic route for this compound is lengthy and results in a significant percentage of an inactive isomer, which complicates large-scale production and purification.[2]

Q3: My this compound is precipitating out of my aqueous buffer during my in vitro assay. What can I do?

A3: Precipitation of highly lipophilic compounds like this compound from aqueous solutions is a common issue. Here are some troubleshooting steps:

  • Optimize DMSO Concentration: While this compound is soluble in DMSO, it can precipitate when the DMSO stock is diluted into an aqueous buffer. Ensure the final DMSO concentration in your assay is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts, while still maintaining the solubility of this compound.

  • Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), in your aqueous buffer can help to maintain the solubility of this compound by forming micelles.

  • Prepare a Co-solvent System: For in vivo studies, a co-solvent system may be necessary. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG400, Tween® 80, and saline.

  • Sonication: Brief sonication of the final solution can help to disperse small aggregates and improve dissolution.

Q4: I am observing rapid clearance of this compound in my pharmacokinetic studies. What are the likely causes?

A4: The rapid clearance of this compound is likely due to its poor metabolic stability. The ester moiety in the this compound structure is a potential site for hydrolysis by plasma esterases and hepatic enzymes.[2] To confirm this, you can perform in vitro metabolic stability assays using liver microsomes and plasma from the animal species used in your pharmacokinetic studies.

Troubleshooting Guides

Issue 1: Poor and Variable Bioavailability in Oral Dosing Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility limiting dissolution 1. Formulation Optimization: Develop an enabling formulation. Options include: * Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. * Amorphous solid dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate. * Nanosuspensions: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution velocity.
Low permeability across the intestinal epithelium 1. Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay to determine the apparent permeability (Papp) and efflux ratio. This will indicate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).2. Co-administration with an Efflux Inhibitor: If efflux is confirmed, consider co-dosing with a known P-gp inhibitor in preclinical models to assess the impact on oral bioavailability.
High first-pass metabolism in the liver 1. Microsomal Stability Assay: Determine the intrinsic clearance of this compound in liver microsomes from the relevant species.2. Hepatocyte Stability Assay: Use primary hepatocytes to get a more comprehensive picture of both Phase I and Phase II metabolism.3. Consider alternative routes of administration: Intravenous or intraperitoneal administration can bypass first-pass metabolism and help to determine the extent of this issue.
Issue 2: Inconsistent Results in In Vitro Platelet Aggregation Assays
Potential Cause Troubleshooting Steps
Precipitation of this compound in assay buffer 1. Visual Inspection: Before adding to platelets, visually inspect the this compound solution for any signs of precipitation.2. Solubility Enhancement: As mentioned in the FAQs, use a minimal amount of DMSO and consider adding a surfactant to the assay buffer.3. Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a concentrated DMSO stock.
Non-specific binding to plasticware 1. Use of Low-Binding Plates: Utilize low-protein-binding microplates for your assays.2. Inclusion of a Carrier Protein: Adding a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer can help to reduce non-specific binding.
Variability in platelet preparations 1. Standardized Platelet Preparation: Ensure a consistent protocol for platelet isolation and washing.2. Platelet Count and Viability: Normalize platelet counts for each experiment and assess platelet viability before starting the assay.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for In Vivo Utility
Molecular Weight 356.43 g/mol Within the range for good oral absorption.
cLogP 6.096[2]High lipophilicity, indicating very poor aqueous solubility.
Aqueous Solubility Not explicitly reported, but expected to be very low based on high cLogP.A major hurdle for oral bioavailability.

Table 2: In Vitro ADME Profile of this compound (Qualitative)

AssayResultImplication for In Vivo Utility
Microsomal Stability Poor[2]High intrinsic clearance and rapid first-pass metabolism are likely.
Plasma Stability Poor[2]Short half-life in circulation is expected due to enzymatic degradation.
Caco-2 Permeability Not reported. Given the high lipophilicity, passive diffusion could be high, but it may also be a substrate for efflux pumps.A Caco-2 assay is recommended to determine the permeability and efflux potential.

Experimental Protocols

Protocol 1: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.

Materials:

  • This compound

  • Liver microsomes (from the species of interest, e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but stable compound)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare the incubation mixture by adding the following to a microcentrifuge tube:

    • Phosphate buffer

    • Liver microsomes (final concentration typically 0.5-1 mg/mL)

    • This compound (final concentration typically 1 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold ACN with the internal standard to stop the reaction.

  • Vortex and centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of this compound remaining at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of this compound remaining versus time to determine the half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Materials:

  • This compound

  • Caco-2 cells cultured on Transwell® inserts for 21-25 days

  • Hanks' Balanced Salt Solution (HBSS) with and without a P-gp inhibitor (e.g., verapamil)

  • DMSO

  • LC-MS/MS system

Procedure:

  • Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Prepare the dosing solution of this compound in HBSS (final DMSO concentration < 0.5%).

  • Apical to Basolateral (A-B) Permeability: Add the this compound dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: Add fresh HBSS to the apical chamber and the this compound dosing solution to the basolateral chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, take a sample from the donor chamber.

  • Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

  • Repeat the experiment in the presence of a P-gp inhibitor to confirm if this compound is a substrate.

Mandatory Visualizations

YD-3_In_Vivo_Utility_Workflow Troubleshooting Workflow for this compound's In Vivo Utility cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Experimental Investigation cluster_3 Solutions Limited In Vivo Efficacy Limited In Vivo Efficacy Poor Solubility Poor Solubility Limited In Vivo Efficacy->Poor Solubility Rapid Clearance Rapid Clearance Limited In Vivo Efficacy->Rapid Clearance Low Permeability Low Permeability Limited In Vivo Efficacy->Low Permeability Solubility Assays Solubility Assays Poor Solubility->Solubility Assays Metabolic Stability Assays Metabolic Stability Assays Rapid Clearance->Metabolic Stability Assays Caco-2 Permeability Assay Caco-2 Permeability Assay Low Permeability->Caco-2 Permeability Assay Formulation Development Formulation Development Solubility Assays->Formulation Development Structural Modification Structural Modification Metabolic Stability Assays->Structural Modification Alternative Delivery Alternative Delivery Caco-2 Permeability Assay->Alternative Delivery

Caption: Troubleshooting workflow for addressing the limited in vivo utility of this compound.

PAR4_Signaling_Pathway Simplified PAR4 Signaling Pathway in Platelets cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates This compound This compound This compound->PAR4 Inhibits Gq Gq PAR4->Gq Activates PLCb PLCb Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Platelet Aggregation Platelet Aggregation PKC->Platelet Aggregation Ca2+ Release->Platelet Aggregation

References

Technical Support Center: Refining the Synthesis of YD-3 to Improve Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis process of the PAR4 antagonist, YD-3, with a focus on improving the final product yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly concerning the final steps and the key challenge of isomeric impurity.

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield of the desired this compound product. The published synthetic route for this compound is a lengthy 9-step process starting from cyclohexanone, which can lead to significant product loss at each stage.[1][2] The formation of an inactive N2-benzylated regioisomer during the final benzylation step significantly reduces the yield of the active N1-benzylated this compound.[1][2][3]Due to the complexity and low yield of the original synthesis, consider exploring alternative scaffolds, such as the indole-based PAR4 antagonists that have been developed to circumvent the issue of regioisomer formation and simplify the synthetic route.[3] If proceeding with the this compound synthesis, meticulous purification at each step is crucial to maximize the yield of intermediates.
A significant portion of the final product is the inactive N2-benzylated isomer. The benzylation of the indazole core of this compound is not completely regioselective, leading to the formation of both the desired N1 and the undesired N2 isomers. The inactive N2 isomer can constitute at least 20% of the final product mixture.[1][2][3]Chromatographic Separation: Careful flash column chromatography is typically required to separate the N1 and N2 isomers. The choice of solvent system is critical for achieving good separation. A gradient elution with a solvent system like ethyl acetate/hexanes may be effective. Recrystallization: In some cases, fractional recrystallization can be used to enrich the desired isomer. Experiment with different solvent mixtures to find conditions where the solubility of the two isomers differs significantly.[4]
Difficulty in separating the N1 and N2 isomers by column chromatography. The N1 and N2 isomers of benzylated indazoles can have very similar polarities, making their separation by chromatography challenging.Optimize Chromatography Conditions: Use a high-performance flash chromatography system with high-resolution silica gel. Screen various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol) to maximize the difference in retention factors (Rf) between the two isomers. Consider Alternative Stationary Phases: If silica gel is ineffective, explore other stationary phases like alumina or reversed-phase silica. Preparative HPLC: For difficult separations and to obtain high-purity material, preparative high-performance liquid chromatography (HPLC) may be necessary.
Incomplete reaction during the final Suzuki coupling step. The palladium-catalyzed Suzuki coupling reaction is sensitive to various factors, including the quality of the catalyst, reagents, and reaction conditions.Catalyst and Ligand: Ensure the use of a high-quality palladium catalyst (e.g., Pd2(dba)3) and phosphine ligand (e.g., PCy3). The catalyst and ligand should be stored under an inert atmosphere to prevent degradation. Reagent Purity: Use pure boronic acid or boronate ester and a strong base like potassium phosphate (K3PO4). The purity of the solvent (e.g., dioxane/water) is also important. Inert Atmosphere: The reaction should be carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. Temperature and Time: Ensure the reaction is heated to the specified temperature (e.g., 120°C with microwave irradiation) for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so challenging?

A1: The synthesis of this compound is considered challenging for two main reasons. Firstly, it involves a long and complex 9-step synthetic route starting from cyclohexanone.[1][2] Secondly, a critical step involving the benzylation of the indazole ring results in a mixture of two regioisomers: the desired active N1-benzylated product (this compound) and an inactive N2-benzylated byproduct. This lack of regioselectivity significantly complicates the purification process and reduces the overall yield of the active compound.[1][2][3]

Q2: What is the major factor contributing to the low yield of this compound?

A2: The primary factor contributing to the low yield of this compound is the formation of the inactive N2-benzylated isomer, which can account for at least 20% of the final product mixture.[1][2][3] This necessitates a difficult purification step to isolate the desired N1 isomer, leading to a substantial loss of material.

Q3: Are there more efficient alternatives to synthesizing this compound?

A3: Yes, due to the inherent difficulties in the synthesis of this compound, researchers have developed alternative PAR4 antagonists based on an indole scaffold.[3] These indole-based analogs were designed to eliminate the problem of N1/N2 regioisomer formation, resulting in a more straightforward and higher-yielding synthesis. For many research applications, these newer analogs, such as ML354, are considered superior tool compounds.[5]

Q4: How can I confirm the identity of the N1 and N2 isomers?

A4: The most reliable method for distinguishing between the N1 and N2 benzylated indazole isomers is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC). In the N1 isomer, a correlation is typically observed between the benzylic protons and the C7a carbon of the indazole ring. Conversely, in the N2 isomer, a correlation is expected between the benzylic protons and the C3 carbon.

Experimental Protocols

While the full 9-step synthesis from cyclohexanone is not detailed in readily available literature, the final key steps are outlined below.

General N-Benzylation of the Indazole Core (Illustrative)

To a solution of the 3-substituted-1H-indazole precursor in an appropriate aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at room temperature. After stirring for a short period, add benzyl bromide and continue to stir the reaction mixture until completion (monitor by TLC or LC-MS). Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product will be a mixture of N1 and N2 isomers that requires purification.

Suzuki Coupling to Introduce the Phenyl Group (Illustrative)

To a microwave vial, add the brominated N1-benzyl-indazole intermediate, the corresponding phenylboronic acid or boronate ester, a palladium catalyst (e.g., 10 mol% Pd2(dba)3), a phosphine ligand (e.g., 20 mol% PCy3), and a base (e.g., 1.7 equiv. K3PO4). Add a degassed mixture of dioxane and water as the solvent. Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes. After cooling, dilute the reaction mixture with an organic solvent and water, and extract the product. Purify the crude product by column chromatography.

Quantitative Data Summary

Parameter Value / Condition Reference
Overall Synthesis Length 9 steps from cyclohexanone[1][2]
Inactive N2-Isomer Formation At least 20% of the final product[1][2][3]
N-Benzylation Reagents Benzyl bromide, NaH[3]
Suzuki Coupling Catalyst 10 mol% Pd2(dba)3
Suzuki Coupling Ligand 20 mol% PCy3
Suzuki Coupling Base 1.7 equiv. K3PO4
Suzuki Coupling Solvent Dioxane/H2O
Suzuki Coupling Conditions Microwave, 120°C, 30 min

Visualizing the this compound Synthesis Workflow

The following diagram illustrates the critical final steps in the synthesis of this compound, highlighting the problematic N-benzylation step that leads to a mixture of regioisomers.

YD3_Synthesis_Workflow Indazole_Core 3-Substituted-1H-indazole Benzylation N-Benzylation (Benzyl Bromide, Base) Indazole_Core->Benzylation Isomer_Mixture Mixture of N1 and N2 Isomers Benzylation->Isomer_Mixture Separation Chromatographic Separation Isomer_Mixture->Separation N1_Isomer N1-Benzyl-indazole (Desired Product) Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Phenylboronic acid) N1_Isomer->Suzuki_Coupling N2_Isomer N2-Benzyl-indazole (Inactive Byproduct) Separation->N1_Isomer ~80% Separation->N2_Isomer ~20% YD3 This compound (Final Product) Suzuki_Coupling->YD3

Caption: Final steps of this compound synthesis highlighting the isomeric mixture formation.

References

dealing with the instability of YD-3 and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the PAR4 antagonist YD-3 and its analogs. Due to their inherent instability, these compounds require specific handling and experimental procedures to ensure accurate and reproducible results.

FAQs: Quick Answers to Common Questions

Q1: What is the primary cause of this compound instability?

A1: The primary cause of this compound's instability is the presence of an ester moiety in its chemical structure. This makes it susceptible to hydrolysis by esterase enzymes, which are ubiquitous in biological samples like plasma and cell lysates. This degradation leads to poor microsomal and plasma stability, limiting its in vivo utility.

Q2: How can I visually identify degraded this compound?

A2: While subtle chemical changes are not always visible, signs of degradation in a solid sample can include a change in color (e.g., yellowing) or texture. In solution, precipitation or the appearance of a yellow tint can indicate degradation. However, the most reliable method for detecting degradation is through analytical techniques like HPLC or LC-MS.

Q3: What are the recommended storage conditions for this compound and its analogs?

A3: To minimize degradation, this compound should be stored as a dry powder in a cool, dark, and dry place. For short-term storage (days to weeks), refrigeration at 4°C is recommended. For long-term storage (months to years), store at -20°C. Protect from light and moisture.

Q4: Can I use this compound in in vivo studies?

A4: Due to its rapid degradation in plasma, the in vivo use of this compound is limited. More stable indole-based analogs, such as ML354, have been developed for in vivo applications. If in vivo use of this compound is unavoidable, careful experimental design and rapid analysis are crucial.

Q5: Are there more stable alternatives to this compound?

A5: Yes, researchers have developed indole-based analogs of this compound, such as ML354, which exhibit improved stability while retaining potent PAR4 antagonism. These analogs often replace the unstable ester group with more robust chemical moieties.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and its analogs.

Problem Potential Cause Recommended Solution
Inconsistent IC50 values between experiments. 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. 2. Variability in biological matrix: Esterase activity can vary between different batches of plasma or cell lysates. 3. Inconsistent incubation times: Longer incubation times can lead to greater degradation of this compound.1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Use a consistent source and lot of biological matrix. Consider heat-inactivating the matrix to reduce enzyme activity or adding esterase inhibitors. 3. Standardize and minimize incubation times. Perform time-course experiments to understand the stability of this compound in your specific assay conditions.
Low or no observable inhibitory activity. 1. Complete degradation of this compound: The compound may have fully degraded before or during the experiment. 2. Precipitation of this compound: The compound may have low solubility in the aqueous assay buffer, leading to precipitation and a lower effective concentration.1. Verify the integrity of your YD-T3 stock by HPLC or LC-MS. Prepare fresh solutions and handle them according to the recommended protocols. 2. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed recommended limits (typically <0.5%). If solubility is an issue, consider using a different solvent or formulation strategy, but validate its compatibility with the assay.
High background signal or unexpected side effects. 1. Formation of active degradation products: The breakdown products of this compound may have off-target effects. 2. Solvent effects: High concentrations of organic solvents can interfere with biological assays.1. Characterize potential degradation products using LC-MS to understand their potential impact. 2. Perform solvent toxicity controls to ensure the observed effects are due to this compound and not the vehicle.

Experimental Protocols

Protocol for Handling and Preparation of this compound Stock Solutions
  • Storage: Upon receipt, store the solid this compound compound at -20°C in a desiccator to protect it from light and moisture.

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10 mM).

  • Preparation of Stock Solution:

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

    • Vortex briefly until the compound is fully dissolved. A slight yellow tint in the solution is normal.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes in amber or light-blocking microcentrifuge tubes.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the working solution in the assay buffer immediately before use. Keep the working solutions on ice and protected from light.

Protocol for a Platelet Aggregation Assay with this compound

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Assay Setup:

    • Pre-warm the PRP to 37°C.

    • In a 96-well plate, add PRP to each well.

  • Addition of this compound and Esterase Inhibitors:

    • Prepare working solutions of this compound in the assay buffer.

    • To mitigate degradation, add a broad-spectrum esterase inhibitor, such as phenylmethylsulfonyl fluoride (PMSF) at a final concentration of 1 mM, to the PRP immediately before adding this compound. Note: The choice and concentration of the esterase inhibitor should be validated for compatibility with your assay.

    • Add the this compound working solutions to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO).

    • Incubate for a short, standardized period (e.g., 5-10 minutes) at 37°C.

  • Induction of Platelet Aggregation:

    • Add a PAR4 agonist (e.g., AYPGKF-NH2) to induce platelet aggregation.

    • Immediately place the plate in a plate reader capable of measuring absorbance at 600 nm with shaking.

  • Data Acquisition and Analysis:

    • Monitor the change in absorbance over time. Platelet aggregation will cause a decrease in absorbance.

    • Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Stability of this compound in Human Plasma at 37°C

Time (minutes)% Remaining this compound (without esterase inhibitor)% Remaining this compound (with 1 mM PMSF)
0100100
15~60~95
30~35~90
60~15~80
120<5~65

Note: These are approximate values based on literature reports of poor plasma stability and the general effectiveness of esterase inhibitors. Actual values should be determined experimentally.

Visualizations

Signaling Pathway of PAR4 Activation

PAR4_Signaling cluster_membrane Plasma Membrane PAR4 PAR4 Gq Gαq PAR4->Gq G1213 Gα12/13 PAR4->G1213 Thrombin Thrombin Thrombin->PAR4 cleavage PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Aggregation & Secretion Ca_release->Platelet_Activation PKC->Platelet_Activation RhoA->Platelet_Activation YD3 This compound YD3->PAR4 antagonizes Platelet_Aggregation_Workflow start Start blood_collection Collect Whole Blood (Sodium Citrate) start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) (Centrifugation at 200 x g) blood_collection->prp_prep assay_setup Pre-warm PRP to 37°C and add to 96-well plate prp_prep->assay_setup inhibitor_addition Add Esterase Inhibitor (e.g., PMSF) assay_setup->inhibitor_addition yd3_addition Add this compound dilutions (and vehicle control) inhibitor_addition->yd3_addition incubation Incubate at 37°C yd3_addition->incubation agonist_addition Add PAR4 Agonist (e.g., AYPGKF-NH2) incubation->agonist_addition read_plate Measure Absorbance at 600 nm (with shaking) agonist_addition->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end YD3_Instability_Troubleshooting cluster_troubleshooting Troubleshooting Strategies instability This compound Instability (Ester Moiety) esterase Susceptibility to Esterases instability->esterase degradation Degradation of this compound esterase->degradation inconsistent_results Inconsistent Experimental Results degradation->inconsistent_results fresh_solutions Prepare Fresh Stock Solutions inconsistent_results->fresh_solutions esterase_inhibitors Use Esterase Inhibitors inconsistent_results->esterase_inhibitors minimize_incubation Minimize Incubation Times inconsistent_results->minimize_incubation proper_storage Proper Storage (-20°C, dark, dry) inconsistent_results->proper_storage

strategies to enhance the selectivity of YD-3 for its target

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to enhance the selectivity of YD-3 for its target. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its primary target?

This compound, chemically known as 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, is a synthetic small molecule that functions as a platelet activation inhibitor.[1] Its primary target is believed to be a non-Protease-Activated Receptor 1 (non-PAR1) thrombin receptor on platelets.[1][2] this compound has been shown to inhibit thrombin-induced platelet aggregation and phosphoinositol production.[1][3] It also inhibits trypsin-induced platelet aggregation.[1][3]

Q2: We are observing off-target effects in our cellular assays with this compound. What are the potential causes and how can we improve its selectivity?

Off-target effects are a common challenge in drug development. For this compound, these could arise from interactions with other receptors or enzymes. Here are some strategies to enhance its selectivity:

  • Structural Modification (Lead Optimization): The indazole core and the phenyl group of this compound are key areas for modification. Research has shown that creating indole-based analogs of this compound can be a strategy to improve druggability, including selectivity.[4] Consider synthesizing and screening a library of this compound analogs with modifications at these positions to identify compounds with a better selectivity profile.

  • Structure-Based Drug Design: If the three-dimensional structure of this compound's target is known or can be modeled, computational tools like molecular docking can be used to design modifications that enhance binding to the intended target while reducing interactions with off-target molecules.[5] This approach focuses on exploiting differences in the binding sites of the target and off-target proteins.[6][7]

  • Targeting Allosteric Sites: Instead of competing with the endogenous ligand at the active site, consider designing this compound analogs that bind to an allosteric site on the target receptor.[5] Allosteric sites are often less conserved across receptor subtypes, which can lead to greater selectivity.[2][6]

Q3: Our this compound analogs show improved selectivity but have low potency. How can we address this trade-off?

Improving selectivity can sometimes come at the cost of reduced potency. Here are some approaches to balance these two critical parameters:

  • Thermodynamic-Guided Optimization: Analyze the thermodynamic signature of this compound binding to its target and off-targets. Modifications that favor enthalpic contributions (e.g., forming strong hydrogen bonds or van der Waals interactions within the target's binding pocket) can often lead to both high affinity and high selectivity.[8]

  • Exploiting Protein Flexibility: The flexibility of the target protein's binding site can be exploited to improve potency and selectivity. Design analogs that bind to a specific conformation of the target receptor that is not favored by off-target proteins.[2][6]

  • Quantitative Structure-Activity Relationship (QSAR): Develop QSAR models to understand the relationship between the chemical structure of your this compound analogs and their biological activity. This can help in designing new analogs with optimized potency and selectivity.

Q4: this compound has high lipophilicity, which limits its in vivo utility. What strategies can be employed to overcome this?

High lipophilicity can lead to poor solubility, high plasma protein binding, and rapid metabolism, limiting the bioavailability of this compound.[4] To address this, consider the following:

  • Introduction of Polar Functional Groups: Carefully introduce polar groups (e.g., hydroxyl, amino, or carboxyl groups) into the this compound structure. This can increase hydrophilicity and improve pharmacokinetic properties. However, care must be taken as this can also impact target engagement.

  • Prodrug Approach: Design a prodrug of this compound that is more water-soluble. The prodrug would be inactive and would be converted to the active this compound molecule in vivo.[5]

  • Formulation Strategies: Explore advanced formulation techniques, such as the use of nanoparticles or other drug delivery systems, to improve the solubility and delivery of this compound to its target site.[5]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against different inducers of platelet aggregation.

InducerSpeciesIC50 (μM)Reference
ThrombinRabbit28.3[1][3]
TrypsinHuman38.1[1][3]
TrypsinRabbit5.7[1][3]

Key Signaling Pathway & Experimental Workflow Diagrams

Below are diagrams illustrating the simplified signaling pathway of thrombin-induced platelet activation and a general workflow for assessing the selectivity of this compound analogs.

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Activates NonPAR1 Non-PAR1 Receptor (this compound Target) Thrombin->NonPAR1 Activates PLC Phospholipase C (PLC) PAR1->PLC NonPAR1->PLC YD3 This compound YD3->NonPAR1 Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation

Caption: Simplified signaling pathway of thrombin-induced platelet activation and the inhibitory action of this compound.

G start Start: Synthesize This compound Analogs primary_screen Primary Screening: In vitro platelet aggregation assay (Thrombin-induced) start->primary_screen selectivity_screen Selectivity Screening: - Off-target receptor binding assays - Kinase panel screening primary_screen->selectivity_screen data_analysis Data Analysis: - Determine IC50/Ki for target and off-targets - Calculate Selectivity Index selectivity_screen->data_analysis hit_selection Hit Prioritization: Select analogs with high potency and selectivity data_analysis->hit_selection in_vivo In vivo Studies: - Pharmacokinetics - Efficacy in animal models hit_selection->in_vivo end Lead Optimization in_vivo->end

Caption: Experimental workflow for assessing the selectivity of this compound analogs.

Detailed Experimental Protocols

Protocol 1: Thrombin-Induced Platelet Aggregation Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound and its analogs on thrombin-induced platelet aggregation.

1. Materials:

  • This compound or this compound analogs

  • Thrombin (human or rabbit)

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet-poor plasma (PPP)

  • Aggregation buffer (e.g., Tyrode's buffer)

  • Aggregometer

2. Procedure:

  • Prepare PRP from fresh whole blood by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Add the desired concentration of this compound or its analog (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).

  • Initiate platelet aggregation by adding a submaximal concentration of thrombin.

  • Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) using the aggregometer.

  • Calculate the percentage of inhibition of aggregation for each compound concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Off-Target Liability Screening (General Approach)

To assess the selectivity of this compound analogs, it is crucial to screen them against a panel of relevant off-targets.

1. Target Selection:

  • Based on the chemical structure of this compound and any known off-target effects, select a panel of potential off-target receptors and enzymes. This may include other protease-activated receptors (PARs), kinases, and ion channels.

2. Assay Formats:

  • Receptor Binding Assays: Use radioligand binding assays or fluorescence-based assays to determine the affinity of the this compound analogs for the selected off-target receptors.

  • Enzyme Inhibition Assays: For potential enzymatic off-targets (e.g., other proteases), use appropriate enzymatic assays to measure the inhibitory activity of the compounds.

3. Data Analysis:

  • Determine the IC50 or Ki values for each compound against each off-target.

  • Calculate a Selectivity Index for each analog by dividing the off-target IC50/Ki by the on-target IC50/Ki. A higher selectivity index indicates greater selectivity.

Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the specific conditions based on their experimental setup and the nature of the compounds being tested.

References

Technical Support Center: Mitigating Off-Target Effects of YD-3 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR4 antagonist, YD-3. The following information is designed to help you identify and mitigate potential off-target effects in your cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its reported potency?

This compound is a selective, non-peptide antagonist of Protease-Activated Receptor 4 (PAR4). It competitively inhibits PAR4-mediated platelet activation.[1][2] The half-maximal inhibitory concentration (IC50) of this compound for the PAR4 agonist peptide GYPGKF-induced human platelet aggregation is approximately 0.13 µM.[1][3]

Q2: Is this compound known to have off-target effects?

Published literature suggests that this compound is highly selective for PAR4. It shows little to no inhibitory effect on platelet aggregation induced by thrombin (at high concentrations), the PAR1 agonist peptide SFLLRN, collagen, or the thromboxane A2 mimetic U46619.[1][2] However, like any small molecule, this compound has the potential for off-target effects, particularly at higher concentrations. One noted limitation of this compound is its high lipophilicity, which may contribute to non-specific interactions and limit its in vivo utility.[3][4]

Q3: What are the initial signs that this compound might be causing off-target effects in my experiment?

Common indicators of potential off-target effects include:

  • Unexpected Cell Death: Significant cytotoxicity observed at concentrations close to or below the effective concentration for PAR4 inhibition.

  • Inconsistent Results: Discrepancies between the phenotype observed with this compound and other PAR4 antagonists or with genetic knockdown of PAR4.

  • Unusual Cellular Responses: Activation or inhibition of signaling pathways not typically associated with PAR4.

  • Irreproducible Data: High variability in results between experiments.

Q4: How can I minimize the potential for off-target effects when using this compound?

  • Dose-Response Curve: Always perform a dose-response experiment to determine the minimal effective concentration of this compound for your specific assay.

  • Use a Control Compound: Include an inactive structural analog of this compound, if available, to control for effects unrelated to PAR4 antagonism.

  • Orthogonal Approaches: Confirm your findings using a structurally distinct PAR4 antagonist (e.g., ML354) or by using genetic approaches like siRNA or CRISPR to silence PAR4 expression.[2]

  • Assay-Specific Controls: Use appropriate vehicle controls and unstimulated/uninhibited controls in all experiments.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Cytotoxicity

Symptom: You observe a significant decrease in cell viability in your cellular assay at or below the expected efficacious concentration of this compound.

Troubleshooting Workflow:

start Start: Unexpected Cell Death Observed viability_assay Perform a Cell Viability Assay (e.g., MTT, Calcein AM/EthD-1) start->viability_assay dose_response Determine IC50 for Cytotoxicity viability_assay->dose_response compare_ic50 Compare Cytotoxicity IC50 to PAR4 Inhibition IC50 dose_response->compare_ic50 ic50_similar IC50 values are similar compare_ic50->ic50_similar Similar ic50_different Cytotoxicity IC50 >> PAR4 IC50 compare_ic50->ic50_different Different off_target High probability of off-target cytotoxicity ic50_similar->off_target on_target Toxicity may be on-target (PAR4-mediated apoptosis?) ic50_different->on_target optimize_conc Optimize this compound concentration to minimize toxicity off_target->optimize_conc orthogonal Use orthogonal approach (e.g., another PAR4 antagonist, siRNA) on_target->orthogonal optimize_conc->orthogonal end_off_target Conclusion: Off-target effect likely orthogonal->end_off_target end_on_target Conclusion: On-target toxicity possible orthogonal->end_on_target

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Steps:

  • Confirm Cytotoxicity: Use a standard cell viability assay, such as MTT or a live/dead stain like Calcein AM and Ethidium Homodimer III (EthD-III), to quantify the cytotoxic effect of this compound.

  • Determine Cytotoxicity IC50: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for cytotoxicity.

  • Compare with On-Target IC50: Compare the cytotoxicity IC50 with the known on-target IC50 for PAR4 inhibition (~0.13 µM).

    • If the IC50 values are similar: The cytotoxicity is likely an off-target effect.

    • If the cytotoxicity IC50 is significantly higher than the PAR4 inhibition IC50: The observed cell death at lower concentrations might be due to a very sensitive off-target or an on-target effect in your specific cell type.

  • Optimize Concentration: If possible, use this compound at a concentration that effectively inhibits PAR4 but is below the threshold for cytotoxicity.

  • Orthogonal Validation: Test a structurally different PAR4 antagonist. If the alternative compound does not cause cytotoxicity at its effective concentration, this strongly suggests an off-target effect of this compound.

Issue 2: this compound Does Not Inhibit Thrombin-Induced Platelet Aggregation

Symptom: You are using human platelets and do not observe inhibition of thrombin-induced aggregation with this compound.

Explanation: This is the expected result. This compound is a selective PAR4 antagonist. In human platelets, thrombin primarily signals through PAR1, with PAR4 playing a more significant role when PAR1 is desensitized or at higher thrombin concentrations.[1][2] this compound has little to no effect on PAR1-mediated aggregation.[1]

Experimental Confirmation:

  • Use a PAR4-Specific Agonist: Test this compound's inhibitory activity against a PAR4-specific activating peptide, such as GYPGKF. You should observe potent inhibition.[1]

  • PAR1 Desensitization: To observe this compound's effect on thrombin-induced signaling, first desensitize PAR1 by pre-treating platelets with a PAR1 agonist like SFLLRN. Subsequent stimulation with thrombin will then primarily signal through PAR4, and this response should be inhibited by this compound.[1]

Issue 3: Inconsistent Inhibition of Calcium Mobilization

Symptom: You observe variable or incomplete inhibition of agonist-induced intracellular calcium release with this compound.

Troubleshooting Workflow:

start Start: Inconsistent Ca2+ Inhibition check_agonist Verify Agonist Specificity start->check_agonist par4_agonist Using PAR4-specific agonist? check_agonist->par4_agonist non_par4_agonist Using non-specific agonist (e.g., Thrombin) par4_agonist->non_par4_agonist No confirm_inhibition Confirm this compound inhibition of PAR4-agonist Ca2+ signal par4_agonist->confirm_inhibition Yes other_receptors Agonist may activate other Ca2+-mobilizing receptors non_par4_agonist->other_receptors check_conc Check this compound Concentration confirm_inhibition->check_conc end_conclusion Conclusion other_receptors->end_conclusion conc_optimal Concentration is optimal? check_conc->conc_optimal optimize_conc Optimize this compound concentration conc_optimal->optimize_conc No off_target_calcium Suspect off-target effect on calcium signaling components conc_optimal->off_target_calcium Yes optimize_conc->end_conclusion control_expt Perform control experiment: Inhibit other Ca2+ channels off_target_calcium->control_expt control_expt->end_conclusion cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR4 PAR4 Gq Gq PAR4->Gq Activates PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Platelet_Activation Platelet Activation (Aggregation, Secretion) PKC->Platelet_Activation Ca_release->Platelet_Activation Thrombin Thrombin Thrombin->PAR4 Activates YD3 This compound YD3->PAR4 Inhibits

References

Validation & Comparative

YD-3's Inhibitory Effect on Non-PAR1 Thrombin Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of YD-3, a selective antagonist of Protease-Activated Receptor 4 (PAR4), with other known inhibitors of non-PAR1 thrombin receptors. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting non-PAR1 mediated platelet activation.

Introduction

Thrombin, a key serine protease in the coagulation cascade, activates platelets primarily through Protease-Activated Receptors (PARs). While PAR1 is a major thrombin receptor on human platelets, non-PAR1 receptors, particularly PAR4, play a crucial role in sustained platelet activation and thrombus stabilization. This compound has emerged as a valuable tool compound for investigating the physiological and pathological roles of PAR4. This guide offers an objective comparison of this compound's performance against other notable PAR4 antagonists, supported by experimental data.

Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against non-PAR1 and PAR1 thrombin receptors. This data provides a quantitative measure of their potency and selectivity.

CompoundTarget ReceptorIC50 ValueAssay TypeReference
This compound PAR40.13 µMPlatelet Aggregation (PAR4 agonist peptide)[1]
Thrombin (rabbit platelets)28.3 µMPlatelet Aggregation[2][3]
PAR1No significant inhibition reportedPlatelet Aggregation[1]
ML354 PAR4140 nM (0.14 µM)Not Specified[1]
PAR1~10 µMNot Specified[4]
BMS-986120 PAR40.56 nMCalcium Mobilization (HEK293 cells)[5][6]
PAR4<10 nMPlatelet Aggregation[6]
PAR1No significant inhibition reportedCalcium Mobilization[6]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

a. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate.

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Carefully collect the supernatant (PRP).

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline.

b. Aggregation Measurement:

  • Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Pre-warm the PRP samples to 37°C.

  • Place a cuvette with PPP in the aggregometer to set the 100% light transmission baseline.

  • Place a cuvette with PRP in the sample well to set the 0% light transmission baseline.

  • Add the test inhibitor (e.g., this compound) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with constant stirring.

  • Add a platelet agonist, such as a PAR4 activating peptide (e.g., GYPGKF) or thrombin, to induce aggregation.

  • Record the change in light transmission over time (typically 5-10 minutes).

  • The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to the maximal aggregation with the vehicle control.[4]

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in platelets upon receptor activation, often using a fluorescent calcium indicator like Fura-2.

a. Platelet Preparation and Dye Loading:

  • Prepare washed platelets from whole blood.

  • Incubate the platelets with a cell-permeant calcium-sensitive dye, such as Fura-2 AM (acetoxymethyl ester), typically at a final concentration of 2 µM for 60 minutes at 30°C in the dark.[7]

  • Wash the platelets to remove extracellular dye.

b. Calcium Measurement:

  • Resuspend the Fura-2 loaded platelets in a suitable buffer.

  • Place the platelet suspension in a fluorometer cuvette or a microplate reader equipped for fluorescence measurement.

  • Record the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm (for calcium-bound Fura-2) and 380 nm (for calcium-free Fura-2), while measuring emission at ~510 nm.

  • Add the test inhibitor (e.g., this compound) or vehicle control and incubate for a specified period.

  • Add the agonist (e.g., thrombin or a PAR4 agonist) to stimulate the platelets.

  • Continuously record the fluorescence ratio to measure the change in intracellular calcium concentration. An increase in the 340/380 nm ratio indicates an increase in [Ca²⁺]i.[7]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the PAR4 signaling pathway and the experimental workflows.

PAR4_Signaling_Pathway PAR4 Signaling Pathway in Platelets Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Cleavage & Activation Gq Gq PAR4->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization (from dense stores) IP3->Ca_Mobilization Induces PKC Protein Kinase C DAG->PKC Activates Platelet_Activation Platelet Activation (Granule Secretion, Aggregation) Ca_Mobilization->Platelet_Activation PKC->Platelet_Activation

PAR4 Signaling Pathway in Platelets

Experimental_Workflow Experimental Workflow for Inhibitor Validation cluster_0 Platelet Aggregation Assay cluster_1 Calcium Mobilization Assay Blood_Collection_Agg 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. PRP & PPP Preparation (Centrifugation) Blood_Collection_Agg->PRP_Preparation Incubation_Agg 3. Incubate PRP with This compound or Comparator PRP_Preparation->Incubation_Agg Agonist_Addition_Agg 4. Add PAR4 Agonist or Thrombin Incubation_Agg->Agonist_Addition_Agg LTA 5. Measure Light Transmission (Aggregometry) Agonist_Addition_Agg->LTA Blood_Collection_Ca 1. Whole Blood Collection Platelet_Isolation 2. Washed Platelet Preparation Blood_Collection_Ca->Platelet_Isolation Dye_Loading 3. Load Platelets with Fura-2 AM Platelet_Isolation->Dye_Loading Incubation_Ca 4. Incubate with This compound or Comparator Dye_Loading->Incubation_Ca Agonist_Addition_Ca 5. Add Agonist Incubation_Ca->Agonist_Addition_Ca Fluorescence_Measurement 6. Measure Fluorescence Ratio (340/380 nm) Agonist_Addition_Ca->Fluorescence_Measurement

Inhibitor Validation Workflow

Conclusion

This compound demonstrates selective inhibitory activity against PAR4-mediated platelet activation. When compared to other notable PAR4 antagonists such as ML354 and BMS-986120, this compound serves as a potent research tool, though it exhibits a lower potency than the clinical candidate BMS-986120. The provided experimental protocols offer a standardized framework for the validation and comparison of this compound and other inhibitors targeting non-PAR1 thrombin receptors. Further investigation into the selectivity profile of these compounds, particularly against PAR3, would provide a more complete understanding of their therapeutic potential.

References

YD-3 vs. SEY-3: A Comparative Analysis of Novel Indole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the competitive landscape of oncology drug development, two novel indole derivatives, YD-3 and SEY-3, have emerged as promising candidates for targeted cancer therapy. Both compounds are designed as inhibitors of Kinase-X, a protein tyrosine kinase frequently overexpressed in several aggressive cancers, leading to uncontrolled cell proliferation and survival. This guide provides a comprehensive, data-driven comparison of this compound and SEY-3 to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.

Indole and its derivatives are well-established as versatile scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of pharmacological activities, including anticancer effects.[1][2][3] These compounds can target various biological pathways involved in cancer, making them a valuable platform for drug development.[3][4][5] Specifically, indole derivatives have been effectively developed as inhibitors for multiple kinases such as PIM, CDK, and PI3K, which are crucial in cancer cell proliferation.[6][7]

Comparative Performance Data

Quantitative analysis of this compound and SEY-3 reveals distinct profiles in their inhibitory and cytotoxic activities. The following tables summarize the key performance metrics based on head-to-head experimental data.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
This compound Kinase-X15.2 ± 2.1
SEY-3 Kinase-X5.8 ± 0.9
StaurosporineKinase-X2.5 ± 0.4

IC50 values represent the concentration of the compound required to inhibit 50% of the Kinase-X activity. Staurosporine is included as a non-selective kinase inhibitor control. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro Cytotoxicity in Cancer Cell Line (CX-1)

CompoundCell LineCC50 (µM)
This compound CX-11.2 ± 0.3
SEY-3 CX-10.5 ± 0.1
DoxorubicinCX-10.2 ± 0.05

CC50 values represent the concentration of the compound required to reduce the viability of CX-1 cancer cells by 50%. Doxorubicin is included as a standard chemotherapeutic agent. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent evaluation.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and SEY-3 against recombinant human Kinase-X.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. The assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-X.

    • Recombinant Kinase-X enzyme was incubated with varying concentrations of this compound and SEY-3 (from 0.1 nM to 100 µM) in a kinase reaction buffer for 20 minutes at room temperature.

    • ATP and the peptide substrate were added to initiate the kinase reaction, and the mixture was incubated for 60 minutes at 30°C.

    • The reaction was terminated by the addition of a detection mixture containing a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin (APC) conjugate.

    • After a 60-minute incubation, the TR-FRET signal was measured using a microplate reader.

    • IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

2. Cell Viability (CC50) Assay

  • Objective: To assess the cytotoxic effects of this compound and SEY-3 on the Kinase-X overexpressing cancer cell line, CX-1.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure cell metabolic activity as an indicator of cell viability.

    • CX-1 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were then treated with a range of concentrations of this compound and SEY-3 (from 0.01 µM to 50 µM) for 48 hours.

    • After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

    • The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance at 570 nm was measured using a microplate reader.

    • CC50 values were determined from the dose-response curves by non-linear regression analysis.

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Experimental Workflow for Kinase Inhibition Assay A Prepare Kinase-X and Inhibitor (this compound/SEY-3) B Incubate at Room Temperature (20 min) A->B C Add ATP and Peptide Substrate B->C D Incubate at 30°C (60 min) C->D E Add TR-FRET Detection Reagents D->E F Incubate at Room Temperature (60 min) E->F G Measure TR-FRET Signal F->G H Calculate IC50 Values G->H G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate Phosphorylation Pathway Signaling Cascade Substrate->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Inhibitor This compound / SEY-3 Inhibitor->KinaseX Inhibition

References

YD-3: A Cross-Species Comparative Guide to its Antiplatelet Effects on Rabbit and Human Platelets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro effects of YD-3, a novel synthetic antiplatelet agent, on rabbit and human platelets. The information presented is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanistic understanding of this compound.

Executive Summary

This compound, chemically identified as 1-benzyl-3(ethoxycarbonylphenyl)-indazole, demonstrates a significant species-specific difference in its antiplatelet activity, particularly in response to thrombin. It is a potent inhibitor of thrombin-induced aggregation in rabbit platelets, whereas its effect on human platelets under similar conditions is considerably milder. This discrepancy is attributed to the differential expression and utilization of thrombin receptors in the two species. This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and visualizes the proposed signaling pathways.

Comparative Efficacy of this compound

The inhibitory effects of this compound on platelet aggregation induced by various agonists are summarized below. All data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the platelet aggregation response by 50%.

AgonistRabbit Platelets IC50 (µM)Human Platelets IC50 (µM)Key Observations
Thrombin28.3[1]Mild inhibition only at low thrombin concentrations (0.05 U/ml); no significant effect at higher concentrations (≥0.1 U/ml)[1]This compound is significantly more potent in inhibiting thrombin-induced aggregation in rabbit platelets.
Trypsin5.7[1]38.1[1]This compound inhibits trypsin-induced aggregation in both species, but is approximately 6.7 times more potent in rabbit platelets.
Arachidonic AcidNo or little inhibitory effect[1]Not reportedThis compound does not significantly affect this pathway in rabbits.
CollagenNo or little inhibitory effect[1]Not reportedThis compound does not significantly affect this pathway in rabbits.
Platelet-Activating Factor (PAF)No or little inhibitory effect[1]Not reportedThis compound does not significantly affect this pathway in rabbits.
U46619 (Thromboxane A2 mimetic)No or little inhibitory effect[1]Not reportedThis compound does not significantly affect this pathway in rabbits.

Mechanism of Action: A Tale of Two Receptors

The differential activity of this compound is rooted in the distinct thrombin receptor signaling pathways dominant in rabbit and human platelets.

  • Human Platelets: Primarily utilize two Protease-Activated Receptors, PAR1 and PAR4, for thrombin-mediated activation. PAR1 is a high-affinity receptor responsible for the initial, rapid response to low thrombin concentrations, while PAR4 is a lower-affinity receptor that contributes to a more sustained response at higher thrombin concentrations.

  • Rabbit Platelets: While the exact receptor is not fully characterized, studies suggest that the major pathway for thrombin-induced activation is independent of PAR1. This is evidenced by the lack of response in rabbit platelets to PAR1-activating peptides (like SFLLRN) that readily activate human platelets. This compound is proposed to inhibit this non-PAR1 thrombin receptor.

In human platelets, the function of this non-PAR1 receptor that this compound inhibits becomes more prominent when the primary PAR1 pathway is blocked or desensitized. This is supported by the finding that this compound can prevent the rise in intracellular calcium in human platelets that have been desensitized to the PAR1 agonist, SFLLRN[1].

Signaling Pathway Diagrams

G Human Platelet Thrombin Signaling thrombin Thrombin par1 PAR1 thrombin->par1 par4 PAR4 thrombin->par4 gq Gq par1->gq gi Gi par1->gi yd3 This compound (No significant effect) par4->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 [Ca2+]i ↑ ip3->ca2 pkc PKC Activation dag->pkc aggregation Platelet Aggregation & Secretion ca2->aggregation pkc->aggregation

Figure 1. Simplified Thrombin Signaling in Human Platelets.

G Rabbit Platelet Thrombin Signaling thrombin Thrombin non_par1 Non-PAR1 Receptor thrombin->non_par1 gq Gq-like non_par1->gq yd3 This compound yd3->non_par1 plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 [Ca2+]i ↑ ip3->ca2 pkc PKC Activation dag->pkc aggregation Platelet Aggregation & Secretion ca2->aggregation pkc->aggregation

Figure 2. Proposed Thrombin Signaling in Rabbit Platelets and Site of this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Preparation of Washed Platelets

This protocol is essential for removing plasma components that could interfere with the assay.

G Washed Platelet Preparation Workflow cluster_0 Blood Collection & PRP Preparation cluster_1 Platelet Washing blood Whole Blood Collection (e.g., into ACD anticoagulant) centrifuge1 Centrifugation (Low Speed) (e.g., 150-200g for 10-15 min) blood->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp acidify Acidify PRP (e.g., with ACD) prp->acidify centrifuge2 Centrifugation (High Speed) (e.g., 1000g for 10 min) acidify->centrifuge2 ppp Discard Supernatant (Platelet-Poor Plasma) centrifuge2->ppp resuspend1 Resuspend Pellet in Washing Buffer (e.g., Tyrode's buffer with apyrase and PGI2) centrifuge3 Repeat Centrifugation resuspend1->centrifuge3 resuspend2 Final Resuspension in Assay Buffer centrifuge3->resuspend2

References

A Comparative Analysis of YD-3 and Other Leading Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiplatelet therapies, the quest for potent and selective agents with favorable safety profiles is a continuous endeavor. This guide provides a comparative study of YD-3, a novel antiplatelet agent, against established therapies including aspirin, clopidogrel, and ticagrelor. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies for key experiments.

Mechanism of Action and Signaling Pathways

A fundamental differentiator among antiplatelet agents is their molecular target and the signaling pathway they modulate. This compound distinguishes itself by selectively targeting the Protease-Activated Receptor 4 (PAR4), a key receptor for thrombin-mediated platelet activation. In contrast, aspirin exerts its effect through the irreversible inhibition of cyclooxygenase-1 (COX-1), while clopidogrel and ticagrelor are antagonists of the P2Y12 receptor.

This compound: A Selective PAR4 Antagonist

This compound is a novel, non-peptide small molecule that acts as a competitive antagonist of the PAR4 receptor.[1] Thrombin, a potent platelet agonist, activates platelets through both PAR1 and PAR4 receptors. While PAR1 activation is rapid and transient, PAR4 activation leads to a more sustained signaling response, contributing significantly to thrombus stability.[2] By selectively blocking PAR4, this compound aims to inhibit the prolonged phase of platelet activation without completely abrogating the initial hemostatic response, a characteristic that may offer a wider therapeutic window with a reduced risk of bleeding compared to non-selective agents.

YD3_Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates YD3 This compound YD3->PAR4 Inhibits PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Activation & Aggregation Ca_PKC->Platelet_Activation

This compound selectively antagonizes the PAR4 receptor, inhibiting downstream signaling.
Aspirin: The Irreversible COX-1 Inhibitor

Aspirin's antiplatelet effect is mediated by the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme. This action blocks the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. The inhibition is permanent for the life of the platelet. However, aspirin has a limited effect on thrombin-induced platelet aggregation.

Aspirin_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 PGH₂ COX1->PGH2 Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits TXA2_Synthase TXA₂ Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A₂ TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Activates Platelet_Activation Platelet Activation & Aggregation TP_Receptor->Platelet_Activation

Aspirin irreversibly inhibits COX-1, blocking thromboxane A₂ synthesis.
Clopidogrel and Ticagrelor: P2Y12 Receptor Antagonists

Clopidogrel and ticagrelor both target the P2Y12 receptor, a key receptor for adenosine diphosphate (ADP)-mediated platelet activation. However, they differ in their mode of action. Clopidogrel is a prodrug that requires hepatic metabolism to its active form, which then irreversibly binds to the P2Y12 receptor. Ticagrelor, on the other hand, is a direct-acting, reversible antagonist of the P2Y12 receptor. This reversibility allows for a faster offset of its antiplatelet effect.

P2Y12_Pathway cluster_clopidogrel Clopidogrel (Prodrug) cluster_ticagrelor Ticagrelor (Direct-acting) Clopidogrel Clopidogrel Liver Hepatic Metabolism (CYP450) Clopidogrel->Liver Active_Metabolite Active Metabolite Liver->Active_Metabolite P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversibly Inhibits Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Inhibits ADP ADP ADP->P2Y12 Activates Gi Gi P2Y12->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation

Clopidogrel (irreversibly) and Ticagrelor (reversibly) inhibit the P2Y12 receptor.

Comparative Efficacy: In Vitro Data

The following tables summarize the available in vitro data for this compound and comparator antiplatelet agents. Direct head-to-head comparisons are limited in the public domain; therefore, data is presented based on the agonist used in the respective studies.

Table 1: Inhibition of PAR4 Agonist-Induced Platelet Aggregation

CompoundAgonistAssay SystemIC50 (µM)Reference
This compoundGYPGKF (PAR4 agonist peptide)Washed Human Platelets0.13 ± 0.02[1]

Table 2: Inhibition of Thrombin and Trypsin-Induced Platelet Aggregation

CompoundAgonistAssay SystemIC50 (µM)Reference
This compoundThrombinWashed Rabbit Platelets28.3[3]
This compoundTrypsinWashed Human Platelets38.1[3]
This compoundTrypsinWashed Rabbit Platelets5.7[3]
AspirinThrombinWashed Human PlateletsNo significant inhibition

Note: this compound shows mild inhibitory effect on low concentrations of thrombin in washed human platelets, with no effect at higher concentrations.[3]

Table 3: Inhibition of ADP-Induced Platelet Aggregation

CompoundAssay SystemIC50 (µM)Reference
Clopidogrel (active metabolite)Washed Human Platelets~1.9
TicagrelorWashed Human Platelets~0.005

Experimental Protocols

The following are generalized protocols for the preparation of washed human platelets and the assessment of platelet aggregation, based on standard laboratory practices.

Preparation of Washed Human Platelets

Washed_Platelet_Prep Start Whole Blood Collection (ACD Anticoagulant) Centrifuge1 Centrifugation (Low Speed) Start->Centrifuge1 PRP Platelet-Rich Plasma (PRP) (Supernatant) Centrifuge1->PRP Prostacyclin Add Prostacyclin (PGI₂) (to prevent activation) PRP->Prostacyclin Centrifuge2 Centrifugation (High Speed) Prostacyclin->Centrifuge2 Pellet Platelet Pellet Centrifuge2->Pellet Wash Resuspend in Tyrode's Buffer (containing PGI₂) Pellet->Wash Centrifuge3 Final Centrifugation Wash->Centrifuge3 Final_Resuspension Resuspend in Tyrode's Buffer (Adjust Platelet Count) Centrifuge3->Final_Resuspension

References

Unveiling the Oncogenic Mechanisms of SMYD3: A Comparative Guide to Validation via Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the mechanism of the lysine methyltransferase SMYD3 through gene knockout and knockdown studies. We delve into the signaling pathways influenced by SMYD3 and compare the effects of its genetic ablation with pharmacological inhibition.

SET and MYND domain-containing protein 3 (SMYD3) has emerged as a critical player in carcinogenesis, with its overexpression linked to poor prognosis in a variety of cancers, including colorectal, breast, and pancreatic cancer.[1][2] This protein acts as a lysine methyltransferase, modifying both histone and non-histone proteins, thereby regulating gene expression and signaling pathways crucial for cell proliferation, migration, and survival.[3][4] Gene knockout and knockdown studies have been instrumental in elucidating the multifaceted roles of SMYD3 in cancer progression.

The Dual Oncogenic Roles of SMYD3: In the Nucleus and the Cytoplasm

SMYD3 exhibits a fascinating dual localization within the cell, contributing to oncogenesis through distinct mechanisms in the nucleus and the cytoplasm.

In the nucleus, SMYD3 primarily functions as a transcriptional regulator. It has been shown to methylate histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5), epigenetic marks generally associated with transcriptional activation.[1][5] SMYD3 is recruited to the promoter regions of a multitude of target genes, many of which are implicated in cell cycle progression and epithelial-to-mesenchymal transition (EMT), thereby promoting cancer cell proliferation and metastasis.[3][6]

In the cytoplasm, SMYD3 methylates non-histone proteins, thereby modulating key signaling pathways. A prominent target is MAP3K2 (also known as MEKK2), a kinase in the RAS/ERK signaling cascade. Methylation of MAP3K2 by SMYD3 enhances its activity, leading to the potentiation of this critical oncogenic pathway.[3][7] Other non-histone targets include VEGFR1, HER2, and AKT, further highlighting SMYD3's role in promoting angiogenesis and cell survival.[4]

Validating SMYD3's Mechanism: Insights from Gene Knockout and Knockdown Studies

Genetic ablation of SMYD3 using techniques like CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown has provided compelling evidence for its role in cancer. These studies have consistently demonstrated that the depletion of SMYD3 leads to a reduction in cancer cell proliferation, invasion, and chemoresistance.

Impact of SMYD3 Depletion on Cancer Cell Phenotypes: A Quantitative Comparison

The following table summarizes the quantitative effects of SMYD3 knockout or knockdown across various cancer cell lines as reported in published studies.

Cell LineGenetic MethodObserved PhenotypeQuantitative EffectReference
HCT116 (Colon Cancer) shRNA knockdownDecreased Cell ProliferationProliferation significantly slower than control cells over 4 days.[8]
shRNA knockdownDecreased Cell InvasionSignificant decrease in cell invasion compared to mock-depleted cells.[8]
CRISPR/Cas9 KOReduced Tumor Growth (in vivo)Xenografted tumors from SMYD3-KO cells grew significantly slower than control.[9]
HeLa (Cervical Cancer) Dox-inducible shRNADecreased Cell GrowthSignificant reduction in cell growth rate as measured by MTT assay.[10]
Dox-inducible shRNAReduced Colony FormationMarked decrease in the number of colonies formed after 2 weeks.[10]
Dox-inducible shRNADecreased Cell MigrationWound closure delayed; migration decreased by 22-38%.[10]
MCF7 (Breast Cancer) shRNA knockdownReduced Anchorage-Independent GrowthLoss of ability to form colonies in soft agar.[1]
Hep3B (Hepatoma) shRNA knockdownReduced Anchorage-Independent GrowthLoss of ability to form colonies in soft agar.[1]
Gene Knockout vs. Pharmacological Inhibition: A Comparative Overview

The development of small molecule inhibitors targeting SMYD3 has provided an alternative approach to probe its function and offers a potential therapeutic avenue. The data below compares the effects of genetic depletion versus chemical inhibition of SMYD3.

ApproachTargetEffect on MAP3K2 MethylationEffect on Cell ProliferationReference
CRISPR/Cas9 Knockout SMYD3 geneSignificantly lower level of MAP3K2-Me2/3 in knockout clones.Reduced proliferation in 3D soft agar assay.[3]
Compound 29 (Irreversible Inhibitor) SMYD3 protein66% inhibition of MAP3K2 methylation.Antiproliferative activity observed.[3]
BCI-121 (Inhibitor) SMYD3 proteinImpaired SMYD3-mediated H4 methylation in vitro.Reduced proliferation of HT29 (46%) and HCT116 (54%) cells.[2]
BAY-6035 (Inhibitor) SMYD3 proteinPotent inhibition of MEKK2 peptide methylation (IC50 = 88 nM).Not explicitly reported in the provided search results.[4]
EPZ031686 (Inhibitor) SMYD3 proteinIncreases sensitivity of SCLC cell lines to alkylating agents.Synergistic efficacy with chemotherapy.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for SMYD3 gene knockout and knockdown experiments based on the reviewed literature.

CRISPR/Cas9-Mediated Knockout of SMYD3 in HepG2 Cells

This protocol is a generalized representation based on the methodology described by Ferguson et al. (2018).[3]

  • sgRNA Design and Cloning:

    • Design single guide RNAs (sgRNAs) targeting a conserved region in an early exon of the human SMYD3 gene. A potential sgRNA sequence is: 5'-CGTCGCCAAATACTGTAGTG-3'.[11]

    • Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant 48-72 hours post-transfection and concentrate the virus.

  • Transduction of HepG2 Cells:

    • Plate HepG2 cells at a density that ensures they are actively dividing.

    • Transduce the cells with the lentivirus at a multiplicity of infection (MOI) that yields a high percentage of infected cells.

    • Select for successfully transduced cells by adding puromycin to the culture medium.

  • Clonal Selection and Validation:

    • Plate the selected cells at a very low density to allow for the growth of individual colonies.

    • Isolate single-cell clones and expand them.

    • Validate the knockout of SMYD3 in each clone by Western blot analysis to confirm the absence of the SMYD3 protein and by sequencing the targeted genomic region to identify the induced mutations.

siRNA-Mediated Knockdown of SMYD3 in HeLa Cells

This protocol is a generalized representation based on methodologies for siRNA transfection.[12][13]

  • siRNA Preparation:

    • Obtain a pool of 3 target-specific 19-25 nucleotide siRNAs designed to knock down human SMYD3 expression (e.g., Santa Cruz Biotechnology, sc-61575).[12]

    • Resuspend the lyophilized siRNA duplex in RNase-free water to a stock concentration of 10 µM.

  • Cell Seeding:

    • The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Transfection:

    • For each well to be transfected, dilute the 10 µM siRNA stock into a serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine® RNAiMAX) in the same serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow the formation of siRNA-lipid complexes.

    • Add the siRNA-lipid complexes to the cells in the 24-well plate.

  • Post-Transfection and Validation:

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

    • Validate the knockdown of SMYD3 expression by quantitative RT-PCR (qRT-PCR) to measure the reduction in SMYD3 mRNA levels and by Western blot to confirm the decrease in SMYD3 protein levels.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental workflows involved in studying SMYD3.

SMYD3_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SMYD3_n SMYD3 H3K4 Histone H3K4 SMYD3_n->H3K4 Methylation H4K5 Histone H4K5 SMYD3_n->H4K5 Methylation Promoters Target Gene Promoters (e.g., c-MYC, WNT10B) H3K4->Promoters Activation H4K5->Promoters Activation Transcription Increased Transcription Promoters->Transcription Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation SMYD3_c SMYD3 MAP3K2 MAP3K2 SMYD3_c->MAP3K2 Methylation ERK_Pathway RAS/ERK Pathway MAP3K2->ERK_Pathway Activation ERK_Pathway->Cell_Proliferation

Caption: SMYD3's dual role in the nucleus and cytoplasm.

Gene_Knockout_Workflow cluster_design Design & Preparation cluster_execution Execution cluster_validation Validation & Analysis sgRNA_design 1. sgRNA Design for SMYD3 Lentiviral_vector 2. Cloning into Lentiviral Vector sgRNA_design->Lentiviral_vector Virus_production 3. Lentivirus Production Lentiviral_vector->Virus_production Transduction 4. Transduction of Target Cells Virus_production->Transduction Selection 5. Antibiotic Selection Transduction->Selection Clonal_isolation 6. Single-Cell Cloning Selection->Clonal_isolation Western_blot 7. Western Blot for SMYD3 Protein Clonal_isolation->Western_blot Sequencing 8. Genomic DNA Sequencing Clonal_isolation->Sequencing Phenotypic_assays 9. Phenotypic Assays (Proliferation, Invasion) Western_blot->Phenotypic_assays Sequencing->Phenotypic_assays

References

A Comparative Look at the Pharmacokinetic Profiles of YD-3 and Its Next-Generation Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the pharmacokinetic behavior of a compound is paramount to its potential success as a therapeutic agent. This guide provides a comparative analysis of the pharmacokinetic profiles of YD-3, a pioneering PAR4 antagonist, and its subsequently developed analogs, highlighting the evolution of these compounds towards more favorable drug-like properties.

This compound, while a valuable tool in platelet research, has demonstrated limitations in its pharmacokinetic profile, notably poor stability in plasma and high lipophilicity. These characteristics have spurred the development of analogs, primarily with an indole-based scaffold, designed to overcome these deficiencies and improve their potential for in vivo applications.

Quantitative Pharmacokinetic Comparison

Direct comparative in vivo pharmacokinetic data for this compound and its analogs in a single study remains elusive in publicly available literature. However, in vitro data strongly suggests a superior profile for the indole-based analogs. The following table summarizes the available in vitro drug metabolism and pharmacokinetics (DMPK) data, which serves as a strong indicator of in vivo performance.

CompoundCore ScaffoldIn Vitro StabilityKey Observations
This compound IndazoleHuman Plasma: <1% remaining after 4 hours.[1] Rat Plasma: 72-89% remaining after 4 hours.[1]Exhibits poor plasma stability, particularly in human plasma, limiting its therapeutic potential.[2]
Analog 1 IndoleHuman Plasma: <1% remaining after 4 hours.[1] Rat Plasma: 72-89% remaining after 4 hours.[1]Similar to this compound, this early analog still suffers from poor plasma stability.
ML354 IndolePBS (pH 7.4) at 23°C: 94.5% remaining after 48 hours.[3]Demonstrates significantly improved chemical stability compared to this compound.
Analogs 9j & 10h IndoleFavorable in vitro DMPK profile.Noted to have encouraging profiles for in vivo pharmacokinetic studies in rats and mice.[4]

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats (or other appropriate strain).

  • Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • Acclimation: A suitable acclimation period is provided before the study.

2. Dosing:

  • Formulation: The test compound (this compound or analog) is formulated in a suitable vehicle (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose).

  • Administration: A single dose is administered via oral gavage (PO) or intravenous (IV) injection.

3. Blood Sampling:

  • Procedure: Blood samples are collected at predetermined time points post-dosing. Common methods include tail vein, saphenous vein, or jugular vein cannulation for serial sampling.

  • Time Points: A typical sampling schedule for oral administration might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

4. Bioanalysis:

  • Method: Plasma concentrations of the compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for a pharmacokinetic study and a simplified signaling pathway potentially modulated by PAR4 antagonists.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_data Data Interpretation Animal_Prep Animal Acclimation & Fasting Formulation Compound Formulation Dosing Oral Gavage or IV Injection Formulation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS LC-MS/MS Analysis Plasma_Separation->LC_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS->PK_Analysis Report Data Reporting PK_Analysis->Report

Experimental workflow for a typical pharmacokinetic study.

G Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 activates G_Protein G-Protein Activation PAR4->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 & DAG Production PIP2->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Activation & Aggregation Ca_PKC->Platelet_Activation YD3_Analogs This compound / Analogs YD3_Analogs->PAR4 antagonizes

Simplified PAR4 signaling pathway in platelets.

References

Independent Verification of the Anti-thrombotic Potential of YD-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anti-thrombotic potential of the investigational compound YD-3 against established antiplatelet agents, Aspirin and Clopidogrel. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's efficacy and mechanism of action. The guide summarizes key quantitative data, details experimental protocols for in vitro assessment, and visualizes the distinct signaling pathways involved.

Comparative Analysis of Anti-platelet Agents

The following tables summarize the in vitro efficacy and primary mechanisms of action of this compound, Aspirin, and Clopidogrel. It is crucial to note that the inhibitory concentrations (IC50) are reported for different platelet agonists, reflecting the distinct molecular targets of each compound.

Table 1: In Vitro Efficacy of Anti-platelet Agents

CompoundTarget SpeciesAgonistIC50 (µM)Reference
This compound RabbitThrombin28.3[1]
HumanPAR4 Agonist (GYPGKF)0.13
Aspirin HumanArachidonic AcidNot applicable (inhibits upstream)[2]
HumanThrombinNo significant inhibition[2]
Clopidogrel (active metabolite) HumanADP~1.9 (for parent compound in washed platelets)[3]
HumanThrombinNo significant inhibition[3]

Table 2: Mechanism of Action of Anti-platelet Agents

CompoundPrimary TargetMechanism of ActionReference
This compound Protease-Activated Receptor 4 (PAR4)Selective, competitive antagonist of PAR4, preventing thrombin-mediated signaling.
Aspirin Cyclooxygenase-1 (COX-1)Irreversibly inhibits COX-1, preventing the synthesis of thromboxane A2, a potent platelet agonist.[4][5]
Clopidogrel (active metabolite) P2Y12 ReceptorIrreversibly inhibits the P2Y12 receptor, preventing ADP-mediated platelet activation and aggregation.[6]

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the key steps for assessing the effect of anti-platelet agents on thrombin-induced platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[1]

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature without the brake.[1]

  • Carefully aspirate the upper PRP layer and store it at room temperature.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes). The PPP will serve as a blank (100% aggregation) in the aggregometer.

2. Platelet Count Adjustment:

  • Determine the platelet count in the PRP. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

3. Aggregation Measurement:

  • Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a magnetic stir bar.

  • Add the test compound (this compound, Aspirin, Clopidogrel active metabolite, or vehicle control) to the PRP and incubate for a specified time.

  • Initiate platelet aggregation by adding a specific concentration of thrombin (e.g., 0.1 U/mL).

  • Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

4. Data Analysis:

  • The maximum percentage of aggregation is calculated relative to the PPP baseline.

  • IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by this compound, Aspirin, and Clopidogrel, as well as a typical experimental workflow for evaluating anti-platelet compounds.

G cluster_yd3 This compound Signaling Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq_G1213 Gq/G12/13 PAR4->Gq_G1213 Activates YD3 This compound YD3->PAR4 Inhibits PLC Phospholipase C Gq_G1213->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Leads to Platelet_Activation Platelet Activation & Aggregation Ca_PKC->Platelet_Activation Results in

Figure 1: this compound inhibits thrombin-induced platelet activation by blocking the PAR4 signaling pathway.

G cluster_aspirin Aspirin Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Substrate for Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits PGH2 Prostaglandin H2 COX1->PGH2 Converts to TXA2 Thromboxane A2 PGH2->TXA2 Forms TP_Receptor TP Receptor TXA2->TP_Receptor Activates Platelet_Activation Platelet Activation & Aggregation TP_Receptor->Platelet_Activation Leads to

Figure 2: Aspirin blocks platelet activation by inhibiting the COX-1 enzyme and subsequent thromboxane A2 production.

G cluster_clopidogrel Clopidogrel Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversibly Inhibits Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Reduces PKA ↓ PKA Activity cAMP->PKA Leads to VASP_P ↓ VASP Phosphorylation PKA->VASP_P Reduces GPIIb_IIIa GPIIb/IIIa Activation VASP_P->GPIIb_IIIa Activates Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation Results in

Figure 3: Clopidogrel's active metabolite prevents platelet aggregation by blocking the P2Y12 receptor and downstream signaling.

G cluster_workflow Experimental Workflow for In Vitro Anti-platelet Compound Evaluation Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation1 Centrifugation (150-200 x g) Blood_Collection->Centrifugation1 PRP_Isolation PRP Isolation Centrifugation1->PRP_Isolation Platelet_Count Platelet Count Adjustment PRP_Isolation->Platelet_Count Incubation Incubation with Test Compound Platelet_Count->Incubation Aggregation Induce Aggregation (e.g., Thrombin) Incubation->Aggregation LTA Light Transmission Aggregometry Aggregation->LTA Data_Analysis Data Analysis (% Inhibition, IC50) LTA->Data_Analysis

Figure 4: A generalized workflow for the in vitro evaluation of anti-platelet compounds using light transmission aggregometry.

In Vivo Anti-thrombotic Potential

A comprehensive review of the available scientific literature did not yield any in vivo studies evaluating the anti-thrombotic potential of this compound in animal models of thrombosis. This represents a significant data gap in the preclinical assessment of this compound. In contrast, the in vivo anti-thrombotic effects of Aspirin and Clopidogrel are well-established through extensive preclinical and clinical research.

Conclusion

This compound demonstrates potent in vitro inhibitory activity against PAR4-mediated platelet activation. Its mechanism of action is distinct from that of Aspirin and Clopidogrel, which target the COX-1 and P2Y12 pathways, respectively. This suggests that this compound could have a different spectrum of efficacy and potentially a different safety profile. However, the lack of in vivo data for this compound is a critical limitation in assessing its true anti-thrombotic potential. Further preclinical studies in relevant animal models of thrombosis are warranted to independently verify the promising in vitro findings and to establish a basis for any future clinical development.

References

Safety Operating Guide

Navigating the Disposal of YD-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A critical first step in ensuring the safe and compliant disposal of any chemical is accurate identification. The designation "YD-3" is associated with multiple distinct chemical compounds, each requiring specific handling and disposal protocols. To provide you with the essential safety and logistical information for the proper disposal of your specific substance, please identify the full chemical name or CAS number of the this compound compound you are working with.

The term "this compound" has been identified in scientific literature and chemical databases in reference to at least two different types of compounds:

  • A complex organic molecule: A potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), which is involved in platelet activation and thrombosis.

  • Inorganic yttrium salts: Such as Yttrium (III) nitrate hexahydrate or Yttrium (III) chloride hexahydrate.

The disposal procedures for these substances will differ significantly based on their unique chemical and physical properties, as well as their potential hazards.

Once you have provided the specific chemical identity of your this compound compound, we will furnish a comprehensive guide to its proper disposal, including:

  • Immediate Safety Precautions: Personal protective equipment (PPE) recommendations and immediate actions in case of a spill or exposure.

  • Logistical Disposal Plan: Step-by-step instructions for waste segregation, containerization, labeling, and storage prior to disposal.

  • Regulatory Compliance: Guidance on adhering to local, state, and federal regulations for hazardous waste disposal.

To illustrate the importance of correct identification, a generalized decision-making workflow for chemical disposal is presented below.

cluster_0 Initial Assessment cluster_1 Hazard Evaluation cluster_2 Disposal Protocol start Identify Chemical (this compound) cas Obtain Full Chemical Name and CAS Number start->cas sds Locate Safety Data Sheet (SDS) cas->sds hazards Review SDS Section 2: Hazards Identification sds->hazards ppe Determine Required Personal Protective Equipment (PPE) (SDS Section 8) hazards->ppe disposal_info Consult SDS Section 13: Disposal Considerations hazards->disposal_info waste_stream Segregate into appropriate waste stream (e.g., hazardous, non-hazardous, sharps) disposal_info->waste_stream labeling Label waste container according to institutional and regulatory standards waste_stream->labeling storage Store waste in a designated, secure area pending pickup labeling->storage ehs Contact Environmental Health & Safety (EHS) for final disposal storage->ehs

Caption: General workflow for chemical disposal.

We are committed to being your preferred source for laboratory safety and chemical handling information. By providing precise details about your this compound compound, you enable us to deliver the accurate, procedural guidance necessary to ensure the safety of your personnel and the protection of our environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.